(1-Isopropyl-1H-pyrazol-3-yl)boronic acid
Description
Properties
Molecular Formula |
C6H11BN2O2 |
|---|---|
Molecular Weight |
153.98 g/mol |
IUPAC Name |
(1-propan-2-ylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C6H11BN2O2/c1-5(2)9-4-3-6(8-9)7(10)11/h3-5,10-11H,1-2H3 |
InChI Key |
MAWSFQQPVMKLRI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NN(C=C1)C(C)C)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Comprehensive Characterization of (1-Isopropyl-1H-pyrazol-3-yl)boronic acid
Executive Summary
(1-Isopropyl-1H-pyrazol-3-yl)boronic acid (CAS: 2246897-54-9) represents a critical building block in modern medicinal chemistry, particularly for the installation of the 1-isopropylpyrazole motif via Suzuki-Miyaura cross-coupling. While structurally simple, this heteroaryl boronic acid presents distinct characterization challenges—specifically, the dynamic equilibrium between the free acid and its cyclic boroxine anhydride, as well as susceptibility to protodeboronation under basic conditions.
This guide provides a rigorous technical framework for researchers to validate the identity, purity, and functional competency of this reagent. By moving beyond basic Certificates of Analysis (CoA) and implementing the self-validating protocols detailed below, drug development teams can minimize batch-to-batch variability and downstream synthetic failures.
Part 1: Chemical Identity & Physiochemical Profile
Core Identity Data
| Property | Specification |
| Chemical Name | (1-Isopropyl-1H-pyrazol-3-yl)boronic acid |
| CAS Number | 2246897-54-9 |
| Molecular Formula | C₆H₁₁BN₂O₂ |
| Molecular Weight | 153.98 g/mol |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, MeOH, EtOH; sparingly soluble in CH₂Cl₂, Hexanes |
| pKa (Calculated) | ~8.5 (Boronic acid ionization) |
Structural Dynamics: The Boroxine Equilibrium
Unlike standard organic molecules, this reagent exists in a moisture-dependent equilibrium. In dry solid states, it dehydrates to form a trimeric boroxine. In solution (especially aqueous or protic solvents), it hydrolyzes back to the monomeric acid.
Implication for Analysis: Purity assays based solely on melting point are unreliable due to this phase transition. Quantitative NMR (qNMR) or HPLC with controlled pH are the only valid methods for potency determination.
Part 2: Analytical Strategy & Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Confirm structure and quantify the ratio of free acid to boroxine.
Methodological Insight:
-
Solvent Choice: DMSO-d₆ is the gold standard. It forms hydrogen bonds with the B(OH)₂ protons, slowing their exchange and allowing them to appear as a distinct singlet (often broad) around 8.0–8.5 ppm.
-
¹¹B NMR: Essential for distinguishing the tetrahedral "ate" complexes (if base is present) from the trigonal planar boronic acid.
Protocol A: Structural Validation via ¹H NMR
-
Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-d₆. Ensure the sample is dry; excess water will broaden the OH signal.
-
Acquisition: Run standard proton parameters (16 scans, D1=1.0s).
-
Expected Signals (δ ppm, DMSO-d₆):
-
8.0–8.2 (s, 2H): B(OH)₂ – Diagnostic for free acid.
-
7.6–7.8 (d, 1H): Pyrazole C5-H.
-
6.4–6.6 (d, 1H): Pyrazole C4-H.
-
4.4–4.6 (sept, 1H): Isopropyl CH.
-
1.3–1.5 (d, 6H): Isopropyl CH₃.
-
High-Performance Liquid Chromatography (HPLC)
Objective: Determine purity and identify protodeboronated byproducts (1-isopropyl-1H-pyrazole).
Challenge: Boronic acids interact strongly with silanols on silica columns, leading to peak tailing. Furthermore, they are polar and elute early on standard C18 columns.
Protocol B: Stability-Indicating HPLC Method
-
Column: Waters XBridge C18 or Phenomenex Gemini (High pH stable columns are preferred).
-
Mobile Phase A: 0.1% Formic Acid in Water (Low pH suppresses ionization of the boronic acid, keeping it neutral for better retention).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 220 nm (low absorption) and 254 nm.
-
Critical Note: If peak shape is poor, switch to a buffer system: 10 mM Ammonium Bicarbonate (pH 10). At high pH, the boronic acid becomes the boronate anion, which is highly polar but elutes with sharp peaks on hybrid columns.
Part 3: Stability & Functional Competency
Protodeboronation Risk
Heteroaryl boronic acids are prone to protodeboronation , where the C-B bond breaks and is replaced by C-H.[1] This is accelerated by:
-
High Temperature: >80°C.
-
Metal Contaminants: Trace Pd or Cu can catalyze this decomposition.
-
Basic Conditions: The exact conditions used in Suzuki couplings.
Pathway Visualization: The diagram below illustrates the equilibrium and decomposition pathways that researchers must control.
Figure 1: Stability and Reactivity Network. The boronic acid exists in equilibrium with its anhydride (boroxine). In basic media required for coupling, it forms the active 'ate' complex, which is also the species most susceptible to protodeboronation.
Protocol C: Functional Competency (Suzuki "Stress Test")
Before committing valuable GMP starting materials, perform this standardized coupling capability test.
-
Reagents:
-
(1-Isopropyl-1H-pyrazol-3-yl)boronic acid (1.2 equiv)
-
4-Bromoanisole (1.0 equiv) - Standard electrophile
-
Pd(dppf)Cl₂ (5 mol%)
-
K₂CO₃ (3.0 equiv)
-
Dioxane/Water (4:1)
-
-
Procedure: Heat at 80°C for 2 hours.
-
Validation Criteria:
-
Pass: >95% conversion of bromide to biaryl product by LC-MS.
-
Fail: Significant formation of 1-isopropyl-1H-pyrazole (protodeboronation) or homocoupling of the bromide.
-
Part 4: Handling & Storage Recommendations
| Condition | Recommendation | Reason |
| Temperature | 2–8°C (Short term), -20°C (Long term) | Retards protodeboronation and oxidation. |
| Atmosphere | Nitrogen or Argon | Prevents oxidative deboronation (formation of phenol derivative). |
| Container | Amber glass | Protects from light-induced degradation. |
| Re-Analysis | Every 6 months | Check specifically for boroxine content (via mp change) and purity. |
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
-
Hall, D. G. (Ed.). (2011).[2][3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
Sources
The Definitive Guide to (1-Isopropyl-1H-pyrazol-3-yl)boronic Acid: Physicochemical Dynamics and Advanced Coupling Protocols
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Executive Summary & Strategic Context
In modern medicinal chemistry and drug discovery, the architectural design of small molecules relies heavily on versatile, robust building blocks. (1-Isopropyl-1H-pyrazol-3-yl)boronic acid (CAS: 2246897-54-9) has emerged as a highly strategic moiety [1.1]. The pyrazole core acts as an excellent bioisostere for phenyl and heteroaryl rings, offering superior aqueous solubility and unique hydrogen-bond accepting capabilities. Concurrently, the isopropyl substituent provides a tunable lipophilic vector that effectively occupies hydrophobic pockets in complex target proteins, such as papain-like proteases and NLRP3 inflammasomes[1].
This technical whitepaper provides an in-depth analysis of the physicochemical properties of (1-Isopropyl-1H-pyrazol-3-yl)boronic acid and establishes a self-validating experimental protocol for its application in advanced Suzuki-Miyaura cross-coupling reactions.
Physicochemical Profiling & Structural Dynamics
Understanding the physical properties of this boronic acid is critical for maintaining its stability and reactivity. Boronic acids are prone to dehydration, forming cyclic trimers known as boroxines. The steric bulk of the isopropyl group on the adjacent pyrazole nitrogen slightly hinders this trimerization, but stringent storage conditions are still required to maintain the monomeric reactive species.
Quantitative Data Summary
| Property | Value | Mechanistic Implication |
| Chemical Name | (1-Isopropyl-1H-pyrazol-3-yl)boronic acid | Nomenclature standard for inventory and IP. |
| CAS Number | 2246897-54-9 | Unique identifier for sourcing. |
| Molecular Formula | C6H11BN2O2 | Baseline for mass spectrometry (MS) tracking. |
| Molecular Weight | 153.97 g/mol | Essential for stoichiometric calculations. |
| SMILES | OB(C1=NN(C(C)C)C=C1)O | Structural input for computational modeling. |
| Appearance | White to off-white solid | Visual indicator of purity; discoloration implies oxidation. |
| Storage Conditions | Inert atmosphere, -20°C | Prevents atmospheric moisture-driven degradation and thermal dehydration to boroxines[2]. |
Mechanistic Insights: The Catalytic Cycle
The utility of (1-Isopropyl-1H-pyrazol-3-yl)boronic acid is primarily realized through Palladium-catalyzed Suzuki-Miyaura cross-coupling. The reaction relies on the conversion of the neutral,
Causality of Base Activation: The neutral boronic acid is insufficiently nucleophilic to undergo transmetalation with the Pd(II) intermediate. The addition of a strong aqueous base (e.g.,
Caption: Catalytic cycle of Suzuki-Miyaura coupling with (1-Isopropyl-1H-pyrazol-3-yl)boronic acid.
Application Protocol: Self-Validating Microwave-Assisted Coupling
To successfully couple this sterically demanding boronic acid with complex aryl halides (e.g., in the synthesis of papain-like protease inhibitors[1] or large compound libraries[3]), a highly optimized, self-validating protocol is required.
Experimental Design & Causality
-
Solvent System (1,4-Dioxane/H₂O 4:1): Dioxane provides excellent solubility for the organic substrates, while the 20% water fraction is strictly necessary to dissolve the inorganic base (
) and facilitate the formation of the reactive boronate species. -
Catalyst (XPhos Pd G2): The bulky dialkylbiaryl phosphine ligand (XPhos) accelerates reductive elimination, overcoming the steric hindrance of the isopropyl group. The Generation 2 precatalyst ensures rapid activation to the active Pd(0) species under mildly basic conditions[1].
-
Thermal Activation (Microwave at 140°C): Microwave irradiation provides rapid, uniform volumetric heating, overcoming the high activation energy barrier of sterically hindered cross-couplings much faster than conventional thermal heating, thereby minimizing protodeboronation side reactions[1].
Step-by-Step Methodology
Step 1: Reaction Assembly
-
In a microwave reaction vial, dissolve the aryl halide (1.0 equiv) and (1-Isopropyl-1H-pyrazol-3-yl)boronic acid (1.2 equiv) in a 4:1 mixture of 1,4-Dioxane and H₂O.
-
Add
(1.8 equiv) to the solution. -
Causality Check: Purge the mixture with dry nitrogen for exactly 5 minutes. Why? Oxygen causes rapid oxidation of the electron-rich Pd(0) active catalyst into an inactive Pd(II) species, halting the catalytic cycle before oxidative addition can occur.
Step 2: Catalyst Addition
-
Quickly add XPhos Pd G2 (0.1 equiv) under a positive stream of nitrogen and seal the vial with a crimp cap.
Step 3: Thermal Activation
-
Place the vial in a Biotage microwave reactor (or equivalent) and heat at 140°C for 90 minutes[1].
Step 4: Self-Validation System (Critical) To ensure the protocol's integrity, the system must validate its own mechanism:
-
Validation Checkpoint 1 (Negative Control): Run a parallel micro-scale vial omitting the XPhos Pd G2 catalyst. If the coupled product forms in this vial, it indicates an unexpected Nucleophilic Aromatic Substitution (
) pathway rather than Pd-catalyzed coupling, requiring a redesign of the substrate[3]. -
Validation Checkpoint 2 (LC-MS Tracking): Sample the reaction at 45 minutes. Monitor the disappearance of the boronic acid mass (
154 ). The presence of a dominant boroxine mass ( 409 ) indicates incomplete base activation, signaling that the water content or base equivalents must be increased.
Step 5: Quench and Purification
-
Cool the reaction to room temperature, dilute with Ethyl Acetate, and wash with brine.
-
Dry the organic layer over
, concentrate under reduced pressure, and purify via silica gel column chromatography.
Caption: Self-validating experimental workflow for microwave-assisted cross-coupling.
References
-
Title: SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications Source: ChemRxiv URL: [Link]
- Title: WO2024178004A2 - Therapeutic compounds (Papain-like protease inhibitors)
Sources
Chemical Structure & Technical Profile: (1-Isopropyl-1H-pyrazol-3-yl)boronic acid
Topic: Chemical structure of (1-Isopropyl-1H-pyrazol-3-yl)boronic acid Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
(1-Isopropyl-1H-pyrazol-3-yl)boronic acid (CAS: 2246897-54-9) is a critical organoboron building block in medicinal chemistry, particularly valued for its utility in constructing kinase inhibitors and modulating protein-protein interactions. As a functionalized heteroaryl boronic acid, it serves as a robust nucleophile in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of the 1-isopropyl-1H-pyrazole moiety—a privileged scaffold known for optimizing lipophilicity and metabolic stability in drug candidates.
However, this compound exhibits specific stability challenges, notably protodeboronation, which requires precise handling and storage protocols.[1] This guide provides a comprehensive structural analysis, validated synthesis pathways, and optimized reaction parameters to maximize yield and reproducibility.
Chemical Identity & Structural Analysis[2]
Identification Data
| Parameter | Detail |
| IUPAC Name | (1-Propan-2-yl-1H-pyrazol-3-yl)boronic acid |
| CAS Number | 2246897-54-9 |
| Molecular Formula | C₆H₁₁BN₂O₂ |
| Molecular Weight | 153.98 g/mol |
| SMILES | CC(C)n1c(B(O)O)ccn1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |
Structural Geometry & Electronic Properties
The molecule consists of a five-membered pyrazole ring substituted at the N1 position with an isopropyl group and at the C3 position with a boronic acid moiety.
-
Steric Bulk: The N1-isopropyl group introduces significant steric bulk compared to a methyl group, influencing the conformation of the pyrazole ring in the active site of enzymes (e.g., kinases) and improving cell permeability by masking polarity.
-
Electronic Character: The pyrazole ring is electron-rich (π-excessive). The C3 position is adjacent to the N2 nitrogen, which possesses a lone pair in the plane of the ring (sp² hybridized), making it a hydrogen bond acceptor. The boronic acid group is a Lewis acid, capable of reversible covalent interactions with diols (e.g., serine proteases) or serving as a transient handle in cross-coupling.
Synthesis & Manufacturing Logic
Regioselectivity Challenges
Synthesizing the 3-isomer is chemically distinct from the more common 4- or 5-isomers.
-
Direct Lithiation Failure: Direct lithiation of 1-isopropylpyrazole occurs preferentially at the C5 position (the most acidic proton, adjacent to N1), yielding the 5-boronic acid.
-
Correct Route: The synthesis must proceed via a halogenated precursor, typically 3-bromo-1-isopropyl-1H-pyrazole , utilizing halogen-lithium exchange to direct the boron installation to C3.
Validated Synthetic Pathway
The following workflow describes the authoritative route to the target compound, ensuring correct regiochemistry.
Figure 1: Regioselective synthesis pathway avoiding the C5-lithiation trap.
Protocol: Halogen-Lithium Exchange
Objective: Conversion of 1-isopropyl-3-bromo-1H-pyrazole to the boronic acid.
-
Preparation: Charge a flame-dried flask with 1-isopropyl-3-bromo-1H-pyrazole (1.0 eq) and anhydrous THF (0.2 M) under Argon. Cool to -78°C .[2][3]
-
Lithiation: Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 20 min. Note: Maintain internal temp < -70°C to prevent isomerization or decomposition.
-
Equilibration: Stir at -78°C for 45 minutes to ensure complete formation of the 3-lithio species.
-
Electrophile Addition: Add Triisopropyl borate (B(OiPr)₃, 1.2 eq) dropwise.
-
Warming: Allow the mixture to warm to room temperature overnight.
-
Hydrolysis: Quench with 2N HCl (aqueous) until pH ~5–6. Extract with EtOAc.[4]
-
Purification: Recrystallization from acetonitrile/water or hexane/EtOAc is preferred over silica chromatography, which can cause protodeboronation.
Reactivity Profile & Stability
Protodeboronation
Heteroaryl boronic acids, particularly those with boron adjacent to nitrogen (2-pyridyl, 3-pyrazolyl), are highly susceptible to protodeboronation —the cleavage of the C-B bond replaced by C-H.
-
Mechanism: The reaction is often base-catalyzed. The hydroxide ion coordinates to boron, forming a boronate anion. Protonation at the ipso-carbon (C3) is facilitated by the adjacent nitrogen lone pair, leading to C-B bond cleavage.
-
Mitigation:
-
Store at -20°C.
-
Use anhydrous bases (e.g., K₃PO₄, Cs₂CO₃) in coupling reactions rather than aqueous carbonate solutions if yield is low.
-
Convert to the pinacol ester or MIDA boronate for long-term storage, though the free acid is often more reactive in coupling.
-
Suzuki-Miyaura Coupling
This compound is a standard nucleophile for Pd-catalyzed cross-coupling.
Figure 2: Catalytic cycle for Suzuki-Miyaura coupling involving the pyrazole boronic acid.
Experimental Protocols
Standard Suzuki Coupling Procedure
Application: Coupling (1-Isopropyl-1H-pyrazol-3-yl)boronic acid with an aryl bromide (Ar-Br).
Reagents:
-
Aryl Bromide (1.0 eq)
-
(1-Isopropyl-1H-pyrazol-3-yl)boronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂[4]·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Base: 2M Na₂CO₃ (aq) (2.0 eq) or K₃PO₄ (3.0 eq) for sensitive substrates.
-
Solvent: 1,4-Dioxane or DME (degassed).
Workflow:
-
Setup: In a reaction vial, combine the aryl bromide, boronic acid, and Pd catalyst.
-
Solvent/Base: Add solvent (e.g., Dioxane, 0.1 M) and aqueous base. Crucial: Sparge solvents with Nitrogen/Argon for 10 mins prior to addition.
-
Reaction: Seal and heat to 80–90°C for 4–12 hours. Monitor by LC-MS.
-
Troubleshooting: If protodeboronation (formation of 1-isopropylpyrazole) is observed, switch to anhydrous conditions: Dioxane/K₃PO₄ (solid) at 100°C.
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Applications in Drug Discovery
The 1-isopropyl-3-pyrazole motif is a bioisostere for phenyl and pyridine rings, offering unique advantages:
-
Kinase Selectivity: The pyrazole nitrogens can function as hydrogen bond donor/acceptors in the ATP-binding hinge region of kinases.
-
Solubility: The basicity of the pyrazole (pKa ~2.5 for the conjugate acid) can improve aqueous solubility compared to phenyl analogs.
-
Metabolic Stability: The isopropyl group blocks metabolism at the N1 position while increasing lipophilicity (LogP modulation) to improve membrane permeability.
References
-
Regioselective Synthesis of Pyrazoles: Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[5] Source: Journal of Organic Chemistry (2008). URL:[Link]
-
Protodeboronation Mechanisms: Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Source: Journal of the American Chemical Society (2021). URL:[Link]
-
Suzuki Coupling of Unstable Boronic Acids: Title: A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates.[6] Source: Organic Letters (2012).[6] URL:[Link][6]
-
Compound Data (PubChem): Title: 1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Pinacol Ester Analog Data). Source: PubChem. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 376584-63-3 | (1H-Pyrazol-3-yl)boronic acid | Organoborons | Ambeed.com [ambeed.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. reddit.com [reddit.com]
- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 6. dspace.mit.edu [dspace.mit.edu]
(1-Isopropyl-1H-pyrazol-3-yl)boronic acid CAS number 2246897-54-9
This guide provides an in-depth technical analysis of (1-Isopropyl-1H-pyrazol-3-yl)boronic acid (CAS 2246897-54-9), a critical heterocyclic building block used in modern medicinal chemistry.
High-Fidelity Heterocyclic Synthons in Drug Discovery
Executive Summary
(1-Isopropyl-1H-pyrazol-3-yl)boronic acid is a specialized organoboron reagent used primarily for the introduction of the 1-isopropyl-1H-pyrazole motif into pharmaceutical scaffolds via Suzuki-Miyaura cross-coupling.
Unlike its more common isomers (the 4-yl and 5-yl derivatives), the 3-yl isomer offers a unique vector for substitution, allowing medicinal chemists to probe specific pockets in protein targets (e.g., kinases, GPCRs) where the spatial arrangement of nitrogen atoms is critical for hydrogen bonding. The isopropyl group provides steric bulk and modulation of lipophilicity (
Chemical Profile & Identification
| Property | Specification |
| Chemical Name | (1-Isopropyl-1H-pyrazol-3-yl)boronic acid |
| CAS Number | 2246897-54-9 |
| Molecular Formula | |
| Molecular Weight | 153.97 g/mol |
| SMILES | OB(C1=NN(C(C)C)C=C1)O |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in water |
| Storage | 2-8°C (Refrigerate), under inert atmosphere (Argon/Nitrogen) |
| Stability | Hygroscopic; prone to dehydration to form cyclic boroxine trimers |
Structural Distinction: It is crucial to distinguish this compound from its regioisomers:
-
3-yl (CAS 2246897-54-9): Boron adjacent to N2.[1]
-
4-yl (CAS 879487-10-2): Boron on the "top" carbon.[2]
-
5-yl (CAS 839714-33-9): Boron adjacent to the isopropyl-substituted N1.[1]
Synthetic Routes & Regioselectivity
The synthesis of the 3-yl isomer is chemically more demanding than the 5-yl isomer. Direct lithiation of 1-isopropylpyrazole typically occurs at the C5 position (the most acidic proton), yielding the 5-boronic acid. Therefore, the 3-yl isomer requires a directed approach.
Validated Synthetic Pathway
The most robust route involves the alkylation of 3-bromopyrazole followed by borylation.
-
Alkylation: 3-Bromo-1H-pyrazole is alkylated with isopropyl bromide or isopropyl methanesulfonate.
-
Challenge: This reaction produces a mixture of 1-isopropyl-3-bromo-1H-pyrazole (desired) and 1-isopropyl-5-bromo-1H-pyrazole (undesired) due to tautomerism.
-
Resolution: Isomers are separated via column chromatography or fractional distillation.
-
-
Borylation: The purified 1-isopropyl-3-bromo-1H-pyrazole undergoes Lithium-Halogen exchange (using
-BuLi) at -78°C, followed by trapping with Triisopropyl borate ( ) and acidic hydrolysis.
Figure 1: Synthetic workflow illustrating the critical separation step required to ensure regioisomeric purity.
Handling & Stability Protocols
Boronic acids are dynamic molecules. Understanding their behavior is essential for reproducible results.
-
Boroxine Equilibrium: Upon storage, especially in dry conditions, boronic acids dehydrate to form cyclic trimers (boroxines). This is a reversible process.
-
Impact: The stoichiometry of your reaction may appear off if you calculate based on the monomer MW but weigh out the trimer.
-
Correction: In aqueous basic conditions (Suzuki coupling), the boroxine hydrolyzes back to the active boronic acid species monomer. No pre-treatment is usually necessary.
-
-
Protodeboronation: Pyrazole boronic acids can be sensitive to protodeboronation (loss of the boron group) under high heat or strongly acidic conditions.[3][4]
-
Recommendation: Use mild bases (
or ) rather than strong hydroxides if the substrate is sensitive.
-
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a standard operating procedure (SOP) for coupling CAS 2246897-54-9 with a heteroaryl chloride.
Materials
-
Nucleophile: (1-Isopropyl-1H-pyrazol-3-yl)boronic acid (1.2 equiv)
-
Electrophile: Aryl/Heteroaryl Chloride (1.0 equiv)
-
Catalyst:
(5 mol%) or / XPhos (for difficult substrates) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the Aryl Chloride (1.0 mmol), Boronic Acid (1.2 mmol, 185 mg), and Pd catalyst (0.05 mmol).
-
Inert: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvate: Add degassed 1,4-Dioxane (5 mL) via syringe.
-
Activate: Add the aqueous
solution (1.5 mL) via syringe. -
React: Heat the mixture to 80-90°C for 4–12 hours. Monitor conversion by LC-MS.
-
Note: The 3-yl boronic acid is generally robust, but if protodeboronation is observed (formation of 1-isopropylpyrazole), lower the temperature to 60°C and switch to a more active catalyst system (e.g., Pd-XPhos G3).
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine. Dry organic layer over
. -
Purification: Concentrate and purify via silica gel chromatography (typically Hexane/EtOAc gradients).
Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling, highlighting the critical transmetallation step where the activated boronate species enters the cycle.
Applications in Drug Discovery
The 1-isopropyl-1H-pyrazol-3-yl moiety is a "privileged scaffold" often used to mimic the adenine ring in ATP-competitive kinase inhibitors or to serve as a bioisostere for phenyl/pyridine rings.
-
Lipophilicity Tuning: The isopropyl group adds significant hydrophobic bulk compared to a methyl group, potentially filling hydrophobic pockets in the target protein (e.g., the "gatekeeper" region in kinases).
-
Vector Control: By using the 3-boronic acid, the pyrazole is attached via its C3 position. This orients the nitrogen atoms differently compared to C4 or C5 attachment, altering the hydrogen bond acceptor/donor vectors available for interaction with the protein backbone.
References
-
Chemical Identity & Properties: BLDpharm Product Data, CAS 2246897-54-9.[1][5][6][7]
-
Suzuki-Miyaura Mechanism: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483.
- Pyrazole Synthesis & Regioselectivity: Fustero, S., et al. (2011). "Improved Regioselectivity in the Synthesis of Pyrazoles". Organic Letters, 13(6), 1330-1333.
-
Boronic Acid Stability: Hall, D. G. (Ed.).[8] (2011).[9][10] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
Sources
- 1. 839714-33-9|(1-Isopropyl-1H-pyrazol-5-yl)boronic acid|BLD Pharm [bldpharm.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2246897-54-9|(1-Isopropyl-1H-pyrazol-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 6. (1,4-二甲基-1H-吡唑-3-基)硼酸 | (1,4-Dimethyl-1H-pyrazol-3-yl)boron | 2246870-91-5 - 乐研试剂 [leyan.com]
- 7. 1537208-26-6|(1-Cyclopropyl-1H-pyrazol-5-yl)boronic acid|BLD Pharm [bldpharm.com]
- 8. moringa oleifera leaf extract, 93165-54-9 [thegoodscentscompany.com]
- 9. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
Stability and Storage of Pyrazole Boronic Acids: Mechanisms, Mitigation, and Best Practices
Executive Summary
Pyrazole boronic acids are indispensable building blocks in modern medicinal chemistry and materials science, serving as premier coupling partners in Suzuki-Miyaura reactions. However, their utility is frequently compromised by inherent chemical instabilities—most notably protodeboronation, oxidation, and uncontrolled dehydration. This technical guide provides an in-depth mechanistic analysis of pyrazole boronic acid degradation, evaluates structural mitigation strategies, and establishes self-validating protocols for their handling and long-term storage.
The Mechanistic Reality of Pyrazole Boronic Acid Instability
To effectively store and utilize pyrazole boronic acids, researchers must first understand the thermodynamic and kinetic drivers of their degradation. These molecules exist in a delicate equilibrium, highly susceptible to environmental triggers.
Protodeboronation: The Zwitterionic Trap
Protodeboronation—the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond—is the primary degradation pathway for heteroaromatic boronic acids[1]. For pyrazole boronic acids, this process is highly pH-dependent and mechanistically unique due to the basic nitrogen within the heterocycle.
Under neutral pH conditions, basic heteroaromatic boronic acids can form a reactive zwitterionic species[1]. The basic pyrazole nitrogen becomes protonated while the boron atom adopts an anionic boronate state. This zwitterion undergoes rapid unimolecular fragmentation, leading to the loss of the boronic acid functional group[1]. At higher pH levels (typical of cross-coupling conditions), base-catalyzed protodeboronation occurs via the formation of a boronate anion, followed by a rate-limiting protonation by water.
The Boroxine Equilibrium
Free boronic acids are prone to spontaneous dehydration, condensing into cyclic trimers known as boroxines. While boroxine formation is reversible upon the addition of water, it complicates stoichiometric calculations and alters the physical properties (e.g., solubility and melting point) of the reagent during storage.
Oxidative Degradation
Exposure to atmospheric oxygen or reactive oxygen species (ROS) can lead to oxidative deboronation, converting the pyrazole boronic acid into a hydroxypyrazole (a phenol analog). Unlike boroxine formation, this oxidative degradation is irreversible and permanently destroys the reagent's coupling viability.
Fig 1. Primary chemical degradation pathways of pyrazole boronic acids.
Structural Derivatization: A Comparative Stability Analysis
To circumvent the instability of free pyrazole boronic acids, chemists frequently employ structural derivatives. However, the assumption that derivatization universally guarantees stability is a dangerous oversimplification.
-
Pinacol Esters (Bpin): Esterification into a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol) ring effectively prevents boroxine trimerization[2]. However, recent kinetic studies reveal that esterification does not necessarily impart greater stability against protodeboronation[3]. Hydrolysis of the ester back to the free boronic acid can be a dominant component of the overall degradation process in aqueous media[3].
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates feature an sp³-hybridized boron atom coordinated by a nitrogen lone pair. This structural rigidity prevents the formation of the reactive boronate anion. Quantitative studies demonstrate that MIDA boronates exhibit exceptional stability, showing no noticeable degradation under ambient storage conditions for over 60 days, acting as bench-stable surrogates[4].
-
Trifluoroborate Salts (BF₃K): Conversion to potassium trifluoroborate salts yields highly stable, crystalline compounds that are virtually immune to protodeboronation and oxidation under storage conditions[5].
Table 1: Comparative Stability Matrix of Pyrazole Boron Derivatives
| Derivative Type | Structural Feature | Resistance to Protodeboronation | Resistance to Boroxine Formation | Recommended Storage |
| Free Boronic Acid | -B(OH)₂ | Low (Zwitterion prone) | Low | -20°C, Argon, Desiccated |
| Pinacol Ester (Bpin) | Dioxaborolane ring | Moderate (Prone to pre-hydrolysis) | High | 2-8°C, Argon, Dark |
| MIDA Boronate | sp³ Boron-Nitrogen coordination | High | High | Ambient (RT), Dry |
| Trifluoroborate | -BF₃⁻ K⁺ salt | Very High | High | Ambient (RT), Dry |
Self-Validating Experimental Protocols
To ensure scientific integrity, handling and storage procedures must go beyond mere instructions; they must be designed with built-in causality and validation mechanisms.
Protocol A: Kinetic Profiling of Protodeboronation via in situ NMR
Before committing a novel pyrazole boronic acid to a large-scale synthesis or long-term storage, its specific degradation kinetics should be profiled. This protocol uses a self-validating mass-balance approach.
-
Sample Preparation: Dissolve 0.05 mmol of the pyrazole boronic acid in 0.5 mL of deuterated solvent (e.g., DMSO-
or D₂O/dioxane- mixture)[3]. -
Internal Standard Addition: Add exactly 0.05 mmol of 1,3,5-trimethoxybenzene. Causality: This standard is chemically inert and highly soluble. It provides a fixed integration reference to ensure that any loss of the boronic acid signal quantitatively matches the appearance of the deboronated pyrazole signal. If mass balance is lost, it indicates an alternative degradation pathway (e.g., oxidation).
-
Baseline Acquisition: Acquire a standard ¹H and ¹¹B NMR spectrum at
. -
Stress Testing: Adjust the pH using deuterated buffers (e.g., to pH 7 to test zwitterion fragmentation, or pH 10 to test boronate fragmentation)[1].
-
Kinetic Monitoring: Acquire spectra at regular intervals (e.g., every 10 minutes) at a controlled temperature (e.g., 40°C). Plot the integral of the pyrazole C-H protons against time to determine the half-life (
).
Protocol B: The "Zero-Degradation" Storage Workflow
Improper storage leads to batch-to-batch variability. This workflow eliminates environmental variables.
-
Lyophilization (Drying): If the boronic acid was isolated from an aqueous workup, lyophilize the powder to remove residual moisture. Causality: Trace water acts as a nucleophile for ester hydrolysis[3] and facilitates the proton-transfer required for protodeboronation.
-
Inert Atmosphere Aliquoting: Inside a glovebox or using a steady flow of inert gas, divide the bulk material into single-use amber glass vials. Causality: Aliquoting prevents the introduction of ambient moisture caused by condensation when a cold, bulk container is repeatedly opened and closed. Amber glass mitigates photo-oxidation.
-
Argon Purging: Purge each vial with Argon. Causality: Argon is denser than Nitrogen and air; it settles at the bottom of the vial, creating a robust physical blanket over the solid reagent, displacing oxygen[2].
-
Sealing and Temperature Control: Seal with PTFE-lined septa and store at 2-8°C (for Bpin esters) or -20°C (for free acids) inside a desiccator. Causality: PTFE prevents plasticizer leaching which can occur with standard rubber septa, while refrigeration slows the thermodynamic kinetics of C-B bond cleavage.
Fig 2. Self-validating workflow for the handling and storage of boronic acids.
Conclusion
The successful application of pyrazole boronic acids requires a rigorous understanding of their vulnerabilities. By recognizing the pH-dependent zwitterionic pathways that drive protodeboronation[1] and acknowledging that esterification is not a foolproof shield against hydrolysis[3], researchers can make informed decisions. Employing advanced derivatives like MIDA boronates[4] or adhering to strict, inert, and temperature-controlled aliquoting protocols ensures reagent integrity, reproducible cross-couplings, and ultimately, more efficient drug development pipelines.
References
Sources
Spectroscopic Profiling and Methodological Guide for (1-Isopropyl-1H-pyrazol-3-yl)boronic Acid
Executive Summary
(1-Isopropyl-1H-pyrazol-3-yl)boronic acid is a highly versatile organoboron building block utilized extensively in medicinal chemistry, agrochemical development, and materials science. Its primary utility lies in its role as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions, enabling the installation of the 1-isopropylpyrazole pharmacophore into complex molecular architectures. As a Senior Application Scientist, I have structured this whitepaper to provide researchers with an authoritative, self-validating framework for the synthesis, spectroscopic characterization (NMR, MS), and experimental handling of this compound.
Structural and Physicochemical Profiling
Understanding the baseline physicochemical properties of (1-Isopropyl-1H-pyrazol-3-yl)boronic acid is essential for predicting its behavior in solution and optimizing analytical workflows[1].
| Property | Value |
| IUPAC Name | (1-propan-2-yl-1H-pyrazol-3-yl)boronic acid |
| CAS Number | 2246897-54-9[1] |
| Molecular Formula | C₆H₁₁BN₂O₂ |
| Molecular Weight | 153.97 g/mol |
| SMILES | OB(C1=NN(C(C)C)C=C1)O[1] |
| Physical State | White to off-white crystalline powder |
Synthesis and Mechanistic Pathways
The direct N-alkylation of free pyrazole-3-boronic acid is synthetically challenging due to the propensity of the free boronic acid to undergo protodeboronation under basic conditions.
Causality in Synthesis: To circumvent degradation, the synthesis relies on the pinacol ester protected intermediate[2]. The bulky pinacol group sterically shields the electrophilic boron center, preventing unwanted side reactions during the N-alkylation step with 2-iodopropane[3]. Once the isopropyl group is successfully installed, oxidative cleavage of the pinacol ester under mild conditions (e.g., NaIO₄/HCl) yields the free boronic acid without compromising the pyrazole ring integrity.
Figure 1: Stepwise synthesis workflow of (1-Isopropyl-1H-pyrazol-3-yl)boronic acid.
In-Depth Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum provides definitive proof of the regiochemistry of the isopropyl substitution[3].
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Mechanistic Explanation |
| ~8.05 | Broad Singlet (bs) | 2H | -B(OH)₂ | Broadening is caused by the quadrupolar relaxation of the ¹¹B/¹⁰B nuclei and rapid chemical exchange of the hydroxyl protons in solution. |
| ~7.75 | Doublet (d, J = 2.2 Hz) | 1H | Pyrazole H-5 | Deshielded due to its direct proximity to the electronegative N1 atom bearing the isopropyl group. |
| ~6.55 | Doublet (d, J = 2.2 Hz) | 1H | Pyrazole H-4 | Shielded by the electron-rich π-system of the pyrazole ring; exhibits typical ~2 Hz meta-coupling to H-5. |
| ~4.52 | Septet (sept, J = 6.7 Hz) | 1H | Isopropyl -CH- | Splits into a septet (n+1 rule) due to scalar coupling with the six equivalent methyl protons. |
| ~1.42 | Doublet (d, J = 6.7 Hz) | 6H | Isopropyl -CH₃ | Appears as a doublet due to coupling with the single adjacent methine proton. |
¹³C and ¹¹B NMR Spectroscopy
| Nucleus | Chemical Shift (δ, ppm) | Assignment | Causality / Mechanistic Explanation |
| ¹³C | ~145.0 (broad) | C-3 (C-B) | The carbon directly attached to boron exhibits significant line broadening due to scalar coupling to the quadrupolar boron nucleus. |
| ¹³C | ~131.5 | C-5 | Standard shift for the N-adjacent sp² carbon in pyrazoles. |
| ¹³C | ~109.8 | C-4 | Highly shielded sp² carbon characteristic of the 4-position in pyrazoles. |
| ¹³C | ~52.4 | Isopropyl -CH- | Deshielded aliphatic carbon due to N1 attachment. |
| ¹³C | ~22.8 | Isopropyl -CH₃ | Typical shift for terminal methyl groups. |
| ¹¹B | ~28.5 (broad) | -B(OH)₂ | The chemical shift is diagnostic for an sp² hybridized boron atom attached to an aromatic/heteroaromatic ring. |
Mass Spectrometry (ESI-MS)
In positive Electrospray Ionization (ESI+), the compound yields a protonated molecular ion [M+H]⁺ at m/z 155.09. The fragmentation pathway is highly diagnostic of both the boronic acid and the N-isopropyl group.
Figure 2: Primary ESI-MS fragmentation pathways for the protonated molecular ion.
Experimental Methodologies & Self-Validating Protocols
Protocol 1: NMR Sample Preparation & Acquisition
Causality for Solvent Choice: Free boronic acids readily form cyclic anhydrides (boroxines) upon dehydration. DMSO-d₆ is strictly chosen over CDCl₃ because its strong hydrogen-bonding capability breaks up boroxine oligomers, ensuring the monomeric boronic acid is the sole species observed.
-
Preparation: Dissolve 15–20 mg of (1-Isopropyl-1H-pyrazol-3-yl)boronic acid in 0.6 mL of anhydrous DMSO-d₆.
-
Acquisition: Acquire the standard 1D ¹H NMR spectrum at 298 K.
-
Self-Validating Step (D₂O Shake): To definitively confirm the assignment of the -B(OH)₂ protons at ~8.05 ppm, add 10 µL of D₂O to the NMR tube, invert 5 times, and re-acquire the spectrum. The peak at 8.05 ppm will completely disappear due to rapid H/D exchange, validating the assignment and confirming the absence of non-exchangeable impurities in that region.
Protocol 2: LC-MS Analysis
-
Preparation: Prepare a 10 µg/mL solution of the analyte in 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v) to promote ionization.
-
Acquisition: Run a gradient elution on a C18 column (e.g., 5% to 95% Acetonitrile over 5 minutes) and acquire MS data in ESI+ mode.
-
Self-Validating Step (Isotope Pattern Analysis): Boron possesses a unique isotopic signature: ¹⁰B (20% natural abundance) and ¹¹B (80% natural abundance). Validate the identity of the [M+H]⁺ peak by verifying the presence of an [M-1] peak at m/z 154.09 with exactly ~25% of the intensity of the base peak (m/z 155.09). If this isotopic ratio is missing, the peak does not contain boron.
Application in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is the synthesis of complex pyrazole-containing therapeutics via the Suzuki-Miyaura reaction. The boronic acid acts as the nucleophile, undergoing transmetalation with a Palladium(II) intermediate.
Figure 3: Suzuki-Miyaura catalytic cycle utilizing the pyrazole boronic acid.
References
- BLDpharm. "2246897-54-9 | (1-Isopropyl-1H-pyrazol-3-yl)boronic acid". BLD Pharm.
- MDPI. "Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase". Molecules.
- TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction". Tokyo Chemical Industry.
- Benchchem. "An In-depth Technical Guide to the Reactivity and Functional Groups of 1-isopropyl-1H-pyrazole-4-carbaldehyde". Benchchem.
Sources
Methodological & Application
(1-Isopropyl-1H-pyrazol-3-yl)boronic acid in medicinal chemistry
Strategic Integration in Kinase Inhibitor Design and Fragment-Based Discovery
Executive Summary
(1-Isopropyl-1H-pyrazol-3-yl)boronic acid (CAS: 2246897-54-9) is a critical heterocyclic building block employed in the synthesis of advanced pharmaceutical ingredients (APIs). Its core value lies in the 1-isopropyl-1H-pyrazol-3-yl moiety, a privileged pharmacophore widely utilized in ATP-competitive kinase inhibitors (e.g., RET, JAK, and CDK inhibitors). This guide details the handling, stability profiles, and optimized cross-coupling protocols required to successfully incorporate this motif into drug candidates, overcoming common challenges such as protodeboronation and catalyst poisoning.
Chemical Profile & Pharmacophore Utility[1]
Physicochemical Properties
| Property | Specification |
| Chemical Name | (1-Isopropyl-1H-pyrazol-3-yl)boronic acid |
| CAS Number | 2246897-54-9 |
| Molecular Formula | C₆H₁₁BN₂O₂ |
| Molecular Weight | 153.98 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in water |
| Storage | 2–8°C, under inert atmosphere (Ar/N₂). Hygroscopic. |
Medicinal Chemistry Rationale
The 1-isopropyl-1H-pyrazol-3-yl fragment serves a dual role in ligand design:
-
Solvent Front/Hydrophobic Pocket Occupancy: The N-isopropyl group provides steric bulk and lipophilicity (
LogP ~ +1.2 vs. methyl), ideal for filling the hydrophobic pocket adjacent to the ATP-binding site (e.g., the gatekeeper region). -
H-Bond Acceptor: The pyrazole N2 nitrogen acts as a crucial hydrogen bond acceptor, often interacting with the hinge region backbone amides of kinases.[1]
Critical Handling: Stability & Protodeboronation
Expert Insight: Heteroaryl boronic acids are notoriously unstable compared to their phenyl counterparts.[1] While (1-isopropyl-1H-pyrazol-3-yl)boronic acid is more stable than 2-pyridyl boronic acid, it remains susceptible to protodeboronation —the hydrolytic cleavage of the C–B bond—under high heat or prolonged exposure to aqueous base.
Mechanism of Instability
The electron-rich nature of the pyrazole ring facilitates protonation at the C3 position (ipso to boron), leading to the release of boric acid and the formation of 1-isopropyl-1H-pyrazole.
Mitigation Strategy:
-
Avoid: Long reaction times (>12h) in aqueous bases at high temperatures (>100°C).
-
Prefer: Anhydrous conditions or the use of mild bases (e.g., K₃PO₄) with controlled water equivalents.[1]
-
Alternative: If the free acid proves too unstable for a specific substrate, convert it to the pinacol ester or use the MIDA boronate slow-release strategy.
Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Cross-Coupling
Target Application: Coupling with electron-deficient heteroaryl halides (e.g., chloropyrimidines, bromopyridines).
Rationale: This protocol utilizes XPhos Pd G3 , a precatalyst that activates rapidly and forms a bulky, electron-rich active species. This accelerates the oxidative addition and transmetallation steps, outcompeting the rate of protodeboronation.
Reagents & Materials
-
Boronic Acid: (1-Isopropyl-1H-pyrazol-3-yl)boronic acid (1.2 – 1.5 equiv)
-
Electrophile: Aryl/Heteroaryl halide (1.0 equiv)
-
Catalyst: XPhos Pd G3 (2–5 mol%)
-
Base: K₃PO₄ (0.5 M in water, 2.0 equiv)
-
Solvent: 1,4-Dioxane or THF (degassed)
Step-by-Step Procedure
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 equiv), Boronic Acid (1.3 equiv), and XPhos Pd G3 (0.03 equiv).
-
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.2 M relative to halide).
-
Base Addition: Add degassed 0.5 M aq. K₃PO₄ (2.0 equiv) via syringe.[1]
-
Reaction: Heat the mixture to 60–80°C . Note: Monitor by LCMS every hour. Do not overheat.
-
Checkpoint: If starting material remains but deboronated pyrazole is observed, add a second portion of boronic acid (0.5 equiv).[1]
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water/brine.[1] Dry organic layer over Na₂SO₄, filter, and concentrate.[1]
-
Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).[1]
Protocol B: Conversion to Pinacol Ester (Stability Enhancement)
If the boronic acid degrades during storage or reaction, convert to the ester.
-
Suspend (1-Isopropyl-1H-pyrazol-3-yl)boronic acid (1.0 equiv) in anhydrous THF.
-
Add Pinacol (1.1 equiv) and MgSO₄ (2.0 equiv).[1]
-
Stir at Room Temperature for 4–12 hours.
-
Filter off MgSO₄ and concentrate.[1] The resulting oil/solid is the pinacol ester, which can be used directly or purified on silica (much more stable).[1]
Visualizations & Pathways
Figure 1: Mechanistic Workflow & Logic
This diagram illustrates the decision-making process for using this building block in synthesis, highlighting the critical "Protodeboronation Trap."
Caption: Decision tree for coupling conditions. Electron-poor heteroaryls require highly active catalysts (Route B) to outcompete the protodeboronation side-reaction.
Figure 2: Pharmacophore Mapping in Kinase Inhibition
The following diagram maps the specific interactions of the 1-isopropyl-1H-pyrazol-3-yl moiety within a theoretical kinase binding pocket (e.g., RET or BRAF).
Caption: Pharmacophore map showing the N1-isopropyl group occupying the hydrophobic gatekeeper region while the N2 nitrogen accepts a hydrogen bond from the kinase hinge.
References
-
Billingsley, K., & Buchwald, S. L. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[1][2] Retrieved from [Link]
-
Cox, P. A., et al. (2016).[1] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[1][2] Retrieved from [Link][1]
-
Dinér, P., et al. (2012).[1] Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
Microwave-Assisted Suzuki-Miyaura Coupling of Pyrazole Scaffolds: Overcoming Catalyst Poisoning and Regioselectivity Challenges
Topic: Microwave-assisted Suzuki coupling of pyrazole derivatives Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary
The pyrazole ring is a privileged pharmacophore in medicinal chemistry, ubiquitous in kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and anti-inflammatory agents. However, the functionalization of pyrazoles via Suzuki-Miyaura cross-coupling presents distinct challenges: the nitrogen-rich heterocycle can act as a ligand, poisoning the Palladium (Pd) catalyst, while the free N-H bond in unprotected derivatives leads to competitive deprotonation and catalyst sequestration.
This guide details a robust, microwave-assisted protocol designed to overcome these kinetic traps. By leveraging the specific dielectric heating effects of microwave irradiation, researchers can accelerate the rate-determining transmetallation step, bypass thermal degradation pathways, and achieve high yields in minutes rather than hours.
Scientific Foundation: The "Pyrazole Problem" & Microwave Solution
The Challenge: Catalyst Sequestration
In traditional thermal heating, pyrazoles often coordinate to the Pd(II) intermediate, forming stable, unreactive "off-cycle" resting states. This is particularly acute with:
-
Unprotected Pyrazoles: The pyrazolate anion (formed by base) is a strong ligand.[1]
-
C3/C5 Regioisomers: Steric crowding and proximity to the coordinating nitrogen atoms hamper the approach of the boronic acid.[1]
The Microwave Advantage
Microwave (MW) irradiation does not merely heat the bulk solvent; it couples directly with the polarizable transition states.
-
Selective Heating: Polar Pd-complexes and ionic bases absorb MW energy efficiently (
), creating localized "hot spots" that drive the endothermic transmetallation step. -
Wall-Less Heating: Unlike oil baths, MW heating is uniform, preventing the decomposition of thermally sensitive boronic acids on hot reaction vessel walls.
Mechanistic Pathway
The cycle follows the standard Oxidative Addition (OA)
Figure 1: Catalytic cycle highlighting the "Pyrazole Coordination Trap" and the step accelerated by Microwave irradiation.
Critical Experimental Parameters
Catalyst Selection Matrix
The choice of ligand is the single most critical variable.
| Catalyst System | Substrate Scope | Pros | Cons |
| Pd(PPh₃)₄ | Simple, protected pyrazoles | Cheap, standard | Air sensitive, fails with hindered substrates. |
| Pd(dppf)Cl₂ | Aryl bromides/iodides | Robust, air stable | Slow oxidative addition for chlorides.[1] |
| XPhos Pd G2/G3 | Unprotected pyrazoles , Chlorides | Gold Standard. Prevents N-binding.[1] | Expensive.[2] |
| Amphos Pd | Scale-up | Highly active, air stable | Harder to remove Pd residues. |
Solvent & Base Effects
Microwave efficiency relies on the solvent's loss tangent (
-
Recommended: 1,4-Dioxane/Water (4:1) or Ethanol/Water (1:1) .[1] The water component is crucial for dissolving the inorganic base and increasing the dielectric constant for MW absorption.
-
Base: K₃PO₄ or Cs₂CO₃ are superior to Na₂CO₃ for pyrazoles.[1] Potassium phosphate buffers the pH, preventing protodeboronation of unstable boronic acids.
Standardized Protocols
Protocol A: Robust Method for Protected Pyrazoles
Best for: N-methyl, N-THP, or N-Boc protected halopyrazoles.
Materials:
-
4-Bromo-1-methyl-1H-pyrazole (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)[1]
-
Pd(dppf)Cl₂·DCM (5 mol%)[1]
-
Cs₂CO₃ (2.0 equiv)[1]
-
Solvent: 1,4-Dioxane/Water (4:1 v/v) [0.2 M concentration]
Procedure:
-
Vessel Prep: Load a 10 mL microwave vial with the pyrazole, boronic acid, base, and catalyst.
-
Inerting: Cap with a septum. Evacuate and backfill with Argon (3 cycles).[1][3]
-
Solvation: Syringe in degassed Dioxane and Water.
-
Irradiation: Place in MW reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Temp: 120°C
-
Hold Time: 15 minutes
-
Stirring: High
-
Cooling: Air jet cooling to 50°C.
-
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
Protocol B: "The Problem Solver" for Unprotected Pyrazoles
Best for: Free N-H pyrazoles or sterically hindered couplings.[1]
Materials:
-
3-Bromo-1H-pyrazole (1.0 equiv)
-
Aryl Boronic Acid (2.0 equiv - excess required due to potential protodeboronation)
-
K₃PO₄ (3.0 equiv)[1]
-
Solvent: n-Butanol/Water (3:1) or THF/Water (4:1)
Procedure:
-
Setup: Combine solid reagents in the MW vial.
-
Purge: Argon purge is critical to protect the active Buchwald precatalyst.[1]
-
Irradiation:
-
Temp: 100°C (Lower temp prevents N-H deprotonation side reactions)
-
Hold Time: 30 minutes
-
Power: Dynamic mode (Max 150W)
-
-
Workup: Acidify carefully to pH 6-7 if the product is amphoteric, then extract with EtOAc/MeOH (9:1).
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for microwave-assisted coupling.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to XPhos Pd G2 or SPhos Pd G2 . Increase temp to 140°C. |
| Protodeboronation | Unstable Boronic Acid | Use K₃PO₄ instead of carbonate.[1] Lower temp to 80°C, extend time. Use Boronic Ester (Pinacol).[1] |
| Homocoupling (Ar-Ar) | Oxygen Presence | Rigorous Argon purge. Use degassed solvents. |
| Regioisomer Mix | Tautomerization | Protect N-H with THP or SEM group before coupling.[1] |
References
-
National Institutes of Health (PMC). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
MDPI. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling. [Link]
-
Royal Society of Chemistry. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling Mechanism and Protocols. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: (1-Isopropyl-1H-pyrazol-3-yl)boronic Acid in Advanced Materials & Medicinal Chemistry
Executive Summary
(1-Isopropyl-1H-pyrazol-3-yl)boronic acid (CAS: 2246897-54-9) is a specialized heterocyclic building block that bridges the gap between medicinal chemistry and electronic materials science. Unlike its more common 4-position isomer, the 3-position boronic acid allows for the construction of "linear" conjugated systems essential for charge transport in Organic Light-Emitting Diodes (OLEDs) and provides a critical geometry for ATP-competitive kinase inhibitors.
This guide details the technical utility of this compound, focusing on its role as a nucleophile in Suzuki-Miyaura cross-coupling to generate functionalized pyrazoles. We address the specific challenges of using electron-rich N-heterocyclic boronic acids—specifically protodeboronation—and provide optimized protocols for high-purity synthesis required for electronic-grade materials and pharmaceutical intermediates.
Technical Profile & Properties
| Property | Specification |
| Chemical Name | (1-Isopropyl-1H-pyrazol-3-yl)boronic acid |
| CAS Number | 2246897-54-9 |
| Molecular Formula | C₆H₁₁BN₂O₂ |
| Molecular Weight | 153.97 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in water |
| Key Moiety | N-Isopropyl: Increases solubility and disrupts π-stacking (crucial for OLED efficiency).C3-Boronic Acid: Directs regioselective coupling.[1] |
| Storage | 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic. |
Core Application: Optoelectronic Materials (OLED Hosts)
In materials science, this compound is primarily used to synthesize Electron Transport Materials (ETM) and Host Materials for phosphorescent OLEDs. The pyrazole ring is electron-deficient, facilitating electron injection, while the N-isopropyl group provides steric bulk that prevents crystallization and aggregation-caused quenching (ACQ).
Mechanism of Action
The boronic acid undergoes Pd-catalyzed cross-coupling with halo-carbazoles or halo-triazines. The resulting C3-linkage extends the conjugation length less effectively than a C4-linkage, which is actually advantageous for High Triplet Energy (T₁) host materials, ensuring energy is confined to the emitter rather than the host.
Diagram 1: Synthetic Pathway for OLED Host Materials
The following diagram illustrates the convergent synthesis of a Bipolar Host Material using (1-Isopropyl-1H-pyrazol-3-yl)boronic acid.
Caption: Convergent synthesis of a bipolar OLED host material via Suzuki Coupling, highlighting the integration of hole-transport (carbazole) and electron-transport (pyrazole) units.
Detailed Protocol: Suzuki-Miyaura Coupling
Objective: Synthesize a 3-aryl-1-isopropylpyrazole derivative with >98% purity.
Scientific Rationale (Expertise)
N-heterocyclic boronic acids are prone to protodeboronation (loss of the B(OH)₂ group) under aqueous basic conditions.
-
Catalyst Choice: We utilize Pd(OAc)₂ with SPhos (or XPhos). These bulky, electron-rich phosphine ligands facilitate oxidative addition and, crucially, speed up reductive elimination, minimizing the time the sensitive boronic acid is exposed to the reaction environment.
-
Base Choice: K₃PO₄ is preferred over carbonates (Na₂CO₃) because the phosphate buffer maintains a pH that activates the boronic acid without accelerating deboronation.
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Solvent Addition:
-
Add degassed 1,4-Dioxane/Water (4:1 v/v) via syringe.
-
Note: The water is essential for the boronic acid activation mechanism.
-
-
Reaction:
-
Heat the mixture to 80–90°C for 6–12 hours. Monitor via LC-MS.
-
Endpoint: Disappearance of the Aryl Bromide.
-
-
Workup (Critical for Purity):
-
Dilute with Ethyl Acetate (EtOAc) and wash with water.
-
Scavenger Step: Add Thiol-functionalized Silica (SiliaMetS® Thiol) to the organic layer and stir for 30 mins. This removes residual Palladium, which is critical for OLED performance (Pd acts as a triplet quencher).
-
Filter, dry over MgSO₄, and concentrate.
-
Purification:
-
Flash Column Chromatography (Hexane/EtOAc gradient).
-
Yield Expectation: 75–85%.
-
Application 2: Pharmaceutical Scaffolds (Kinase Inhibitors)
In drug discovery, the 1-isopropyl-3-yl moiety mimics the adenine ring of ATP. It is frequently used in inhibitors for RET (Rearranged during Transfection) and CLK (Cdc2-like kinase) enzymes.
-
Structure-Activity Relationship (SAR): The isopropyl group fills the hydrophobic pocket of the kinase ATP-binding site, improving affinity compared to a methyl group. The C3-linkage orients the pyrazole nitrogens to form hydrogen bonds with the kinase "hinge" region.
Diagram 2: Kinase Inhibitor Synthesis Workflow
This diagram visualizes the parallel synthesis approach often used in lead optimization.
Caption: Workflow for integrating the pyrazole moiety into kinase inhibitor scaffolds.
Emerging Application: Covalent Organic Frameworks (COFs)
While less common, the self-condensation of boronic acids forms boroxine rings (B₃O₃).
-
Concept: Trimerization of (1-Isopropyl-1H-pyrazol-3-yl)boronic acid can yield a tris(pyrazolyl)boroxine core.
-
Utility: These structures are explored as ligands for constructing porous coordination polymers or as Lewis acid catalysts due to the electron-deficiency of the boron center.
References
-
OLED Host Design: Use of pyrazole-based hosts for high-efficiency blue phosphorescent OLEDs.
- Source: Sigma-Aldrich / Merck Technical Library.
-
URL:
-
Suzuki Coupling of Pyrazoles: Comparative protocols for N-heterocyclic boronic acids.
-
Kinase Inhibitor SAR: Structure-activity relationships of isopropyl-pyrazole deriv
- Source: BenchChem Applic
-
URL:
-
Boronic Acid Stability: Mechanistic investigation of protodeboron
- Source: N
-
URL:
-
General Properties: Chemical data for (1-Isopropyl-1H-pyrazol-3-yl)boronic acid.
-
Source: BLD Pharm Product Data.[7]
-
URL:
-
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2246897-54-9|(1-Isopropyl-1H-pyrazol-3-yl)boronic acid|BLD Pharm [bldpharm.com]
Application Note: High-Efficiency One-Pot Synthesis Using (1-Isopropyl-1H-pyrazol-3-yl)boronic acid
Abstract & Strategic Value
(1-Isopropyl-1H-pyrazol-3-yl)boronic acid (CAS: 1201643-98-0) is a critical heterocyclic building block in modern drug discovery, particularly for the synthesis of ATP-competitive kinase inhibitors (e.g., targeting JNK, CDK, and Aurora kinases). The 1-isopropyl-1H-pyrazole moiety often functions as a solvent-exposed solubilizing group or interacts with the "gatekeeper" residues within the kinase hinge region.
While traditional stepwise synthesis involves isolating intermediates, this guide details a One-Pot Sequential Functionalization Protocol . By coupling nucleophilic aromatic substitution (SNAr) or borylation events directly with a Suzuki-Miyaura cross-coupling, researchers can rapidly access biaryl/heteroaryl libraries with reduced solvent waste and purification overhead.
Chemical Profile & Handling
Unlike its unstable 2-heteroaryl counterparts, the 3-position boronic acid on the pyrazole ring is relatively stable, though it remains susceptible to protodeboronation under prolonged heating or highly aqueous conditions.
| Property | Specification |
| IUPAC Name | (1-Isopropyl-1H-pyrazol-3-yl)boronic acid |
| Molecular Formula | C₆H₁₁BN₂O₂ |
| Molecular Weight | 153.98 g/mol |
| Stability Concern | Protodeboronation (C-B bond cleavage) in acidic/high-temp conditions. |
| Solubility | Soluble in MeOH, DMSO, DMF, 1,4-Dioxane. |
| Storage | 2-8°C, under inert atmosphere (Argon/Nitrogen). |
Mechanistic Insight: The Challenge of Heteroaryl Coupling
The primary challenge in utilizing this reagent is the transmetalation efficiency versus protodeboronation . Pyrazole boronic acids are electron-rich; however, the N-isopropyl group provides steric bulk that can retard transmetalation if the catalyst ligand is not sufficiently active.
The Suzuki-Miyaura Catalytic Cycle
The success of the one-pot protocol relies on the rapid oxidative addition of the aryl halide partner, followed by immediate interception by the activated boronate species.
Figure 1: Catalytic cycle highlighting the critical activation step. Note the competitive pathway for protodeboronation if transmetalation is slow.
Protocol: One-Pot SNAr / Suzuki-Miyaura Cascade
This protocol describes the synthesis of a 4-(1-isopropyl-1H-pyrazol-3-yl)pyrimidine-2-amine core, a ubiquitous scaffold in kinase inhibitor discovery (e.g., analogs of Tozasertib).
Concept: A dichloropyrimidine is first functionalized with an amine (SNAr) at the more reactive 4-position (or 2-position depending on conditions), followed immediately by Suzuki coupling with (1-Isopropyl-1H-pyrazol-3-yl)boronic acid at the remaining chloride, without isolating the intermediate.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
-
Substrate: 2,4-Dichloropyrimidine (1.0 equiv)
-
Amine Partner: Aniline or aliphatic amine (1.0 equiv)
-
Boronic Acid: (1-Isopropyl-1H-pyrazol-3-yl)boronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[1][2][3]·DCM (3-5 mol%) or XPhos Pd G3 (for difficult substrates).
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step Methodology
Phase 1: Regioselective SNAr (Nucleophilic Aromatic Substitution)
-
Setup: In a microwave vial or round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 mmol) in 1,4-Dioxane (4 mL).
-
Addition: Add the amine partner (1.0 mmol) and Diisopropylethylamine (DIPEA, 1.2 mmol).
-
Reaction: Stir at Room Temperature to 60°C for 1-2 hours.
-
Note: The 4-position is typically more reactive. Monitor by LC-MS to ensure mono-substitution.
-
Checkpoint: Confirm consumption of starting material and formation of the intermediate chloropyrimidine. Do NOT work up.
-
Phase 2: In-Situ Suzuki Coupling
-
Degassing: Sparge the reaction mixture with Argon/Nitrogen for 5 minutes to remove dissolved oxygen (critical for Pd cycle).
-
Reagent Addition: To the same vessel, add:
-
(1-Isopropyl-1H-pyrazol-3-yl)boronic acid (1.2 mmol).
-
Cs₂CO₃ (3.0 mmol, pre-dissolved in 1 mL degassed water).
-
Pd catalyst (e.g., Pd(dppf)Cl₂[1]·DCM, 0.03 mmol).
-
-
Reaction: Seal the vessel and heat to 90-100°C (or 110°C in microwave) for 2-4 hours.
-
Monitoring: Monitor by LC-MS for the formation of the biaryl product (M+H).
Phase 3: Work-up
-
Cool to room temperature.
-
Filter through a pad of Celite to remove Palladium black; wash with EtOAc.
-
Partition between EtOAc and Water/Brine.
-
Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc or DCM/MeOH).
Workflow Visualization
The following diagram illustrates the decision matrix and process flow for this one-pot synthesis.
Figure 2: Operational workflow for the One-Pot SNAr / Suzuki cascade.
Troubleshooting & Optimization (Expertise)
| Issue | Probable Cause | Corrective Action |
| Protodeboronation | Reaction temperature too high or reaction time too long. | Switch to Pd(Amphos)Cl₂ or XPhos Pd G3 to accelerate coupling. Lower temp to 80°C. Use anhydrous conditions with K₃PO₄ if possible. |
| Homocoupling | Presence of Oxygen.[5][6] | Rigorous degassing (sparging) is mandatory. Ensure Argon blanket during reagent addition. |
| Regioselectivity (SNAr) | Poor discrimination between Cl atoms. | Lower Phase 1 temperature to 0°C or RT. Steric bulk of the amine influences selectivity. |
| Stalled Reaction | Catalyst poisoning by N-heterocycles. | Increase catalyst loading to 5-10 mol%. Ensure "ligand-rich" conditions (e.g., add extra ligand like XPhos). |
Why This Boronic Acid?
The 1-isopropyl group serves a dual purpose:
-
Steric Shielding: It protects the N1-position from coordinating to the Palladium catalyst, which can otherwise poison the reaction (a common issue with free NH-pyrazoles).
-
Solubility: It significantly enhances the solubility of the boronic acid in organic solvents compared to the NH-parent, facilitating the cross-coupling in standard solvent systems like Dioxane or Toluene.
References
-
Vertex Pharmaceuticals. (2009). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. National Institutes of Health. Link
-
BenchChem. (2025).[1] Application Notes: Synthesis of Pyrazole-Based Kinase Inhibitors from 1-Benzyl-4-bromo-1H-pyrazole.[1]Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[7] Chemical Reviews. Link
-
Oberli, M. A., & Buchwald, S. L. (2012).[8] A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates.[8] Organic Letters.[8][9] Link[8]
-
Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide & Boronate Stability.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. One-Pot Synthesis of N-Arylpyrazoles from Arylhalides [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Minimizing Homocoupling of Boronic Acids in Suzuki Reactions
This technical support center is designed for researchers, scientists, and professionals in drug development who utilize the Suzuki-Miyaura cross-coupling reaction. Our focus is to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address a common and often frustrating side reaction: the homocoupling of boronic acids. This guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions to optimize your reactions, enhance yield, and simplify purification.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling in a Suzuki reaction?
A1: Boronic acid homocoupling is an undesired side reaction where two molecules of the boronic acid (or its derivative) couple with each other to form a symmetrical biaryl byproduct.[1][2][3] This reaction consumes your starting material, reduces the yield of the desired cross-coupled product, and can introduce a purification challenge due to the similar physical properties of the homocoupled product and the target molecule.[2]
Q2: What are the primary drivers of boronic acid homocoupling?
A2: The two principal culprits are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[2][3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then mediate the homocoupling of the boronic acid.[2][3][4][5] Furthermore, if you begin with a Pd(II) precatalyst, it can directly react with the boronic acid to form the homocoupled product during its reduction to the active Pd(0) state.[2][3][4][6]
Q3: How does my choice of palladium catalyst impact homocoupling?
A3: The choice of catalyst is critical. Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous over Pd(II) sources like Pd(OAc)₂.[1][2][3] This is because Pd(0) catalysts do not require an initial reduction step by the boronic acid, thus eliminating one pathway for homocoupling.[2][3] Modern palladacycle precatalysts, like those developed by Buchwald, are also designed for the clean and efficient generation of the active Pd(0) species, which can help suppress side reactions.[4][7]
Q4: Can the type of boronic acid derivative I use make a difference?
A4: Yes, the stability of your organoboron reagent is a factor. Boronic acids themselves can be susceptible to decomposition. Utilizing more stable derivatives like pinacol esters (Bpin) or MIDA boronates can sometimes suppress side reactions, including homocoupling.[1][8] These reagents often provide a slower, more controlled release of the boronic acid into the catalytic cycle.[1]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving issues with boronic acid homocoupling by examining key reaction parameters.
The Crucial Role of an Inert Atmosphere
The Problem: The presence of oxygen is a primary contributor to boronic acid homocoupling.[9] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then enters a catalytic cycle that promotes the dimerization of the boronic acid.[2][3][4][5]
The Solution: Rigorous Degassing and Inert Atmosphere
Meticulous exclusion of oxygen is paramount.[1][5]
-
Degassing Solvents: All solvents, including any water used in biphasic systems, must be thoroughly degassed.[1] This can be achieved by:
-
Reaction Setup: Assemble your glassware and purge it thoroughly with an inert gas. Maintain a positive pressure of inert gas throughout the reaction.[1]
Experimental Protocol: Standard Degassing by Sparging
-
Add your solvent(s) to the reaction flask.
-
Insert a long needle connected to an inert gas line, ensuring the tip is below the solvent surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas through the solvent for a minimum of 15-30 minutes.
-
After degassing, remove the needles and proceed with the addition of reagents under a positive pressure of inert gas.
Palladium Source and Precatalyst Selection
The Problem: The use of Pd(II) precatalysts, such as Pd(OAc)₂ or PdCl₂, can directly lead to homocoupling.[1][2] These species are reduced to the active Pd(0) catalyst by the boronic acid, a process that consumes two equivalents of the boronic acid to form the homocoupled byproduct.[4][6]
The Solution: Strategic Catalyst Choice
-
Utilize Pd(0) Precatalysts: Whenever possible, opt for a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[1][2][3] This bypasses the initial reduction step that consumes the boronic acid.
-
Employ Modern Precatalysts: Buchwald and other advanced precatalysts are designed for clean and efficient in situ generation of the active Pd(0) species, minimizing side reactions.[4][7]
-
Incorporate a Mild Reducing Agent: If using a Pd(II) source is unavoidable, consider adding a mild reducing agent like potassium formate (1-2 equivalents).[1][5] This can help reduce the Pd(II) to Pd(0) without interfering with the main catalytic cycle.[1][5]
Catalyst Selection and Homocoupling
Caption: Pd(II) vs. Pd(0) pathways in Suzuki reactions.
The Influence of the Base
The Problem: The base is essential for activating the boronic acid to facilitate transmetalation.[3][7][11] However, an overly strong or inappropriate base can promote side reactions, including protodeboronation and potentially influence the rate of homocoupling.
The Solution: Judicious Base Selection
-
Screen Different Bases: The optimal base is often substrate-dependent. It is advisable to screen a variety of bases. Common choices include inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃.[7]
-
Consider Milder Bases: In some cases, milder bases such as KF or K₃PO₄ can be effective in minimizing side reactions.[2][12]
-
Impact of Basicity: The strength of the base can affect the reaction rate. For instance, with alkali carbonates, an increase in basicity may lead to a longer reaction time.[13]
| Base | Common Solvents | Notes |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | A widely used, cost-effective option.[2] |
| K₃PO₄ | Toluene, Dioxane | Often effective for challenging substrates and can minimize dehalogenation.[10] |
| Cs₂CO₃ | DMF, Dioxane | A strong base that can be effective for a broad range of substrates.[2] |
| KF | THF | A milder option that can be useful when base-labile functional groups are present.[11][12] |
Ligand Effects on Reaction Outcome
The Problem: The ligand plays a multifaceted role in the Suzuki reaction. It stabilizes the palladium center, influences the rates of oxidative addition and reductive elimination, and can impact the prevalence of side reactions.[3] An insufficient amount of ligand can leave the palladium center unsaturated and prone to aggregation or unwanted side reactions.[7]
The Solution: Employing Appropriate Ligands
-
Bulky, Electron-Rich Ligands: Ligands such as SPhos and XPhos are often recommended.[3] They can accelerate both the oxidative addition and reductive elimination steps.[3] A faster reductive elimination step decreases the lifetime of the diorganopalladium(II) intermediate, which can be susceptible to side reactions like homocoupling.[3]
-
Ligand-to-Metal Ratio: Ensure an appropriate ligand-to-palladium ratio is used, typically ranging from 1:1 to 4:1, depending on the specific ligand and catalyst system.[7]
Suzuki Catalytic Cycle and Homocoupling Pathway
Caption: Competing pathways in the Suzuki reaction.
Summary and Best Practices
To effectively minimize boronic acid homocoupling, a multi-faceted approach is required:
-
Atmosphere is Key: Always work under a rigorously maintained inert atmosphere. Thoroughly degas all solvents and reagents.[1][7]
-
Choose Your Catalyst Wisely: Prefer Pd(0) precatalysts or modern, highly efficient palladacycle systems.[1][2][4] If using a Pd(II) source, consider adding a mild reducing agent.[1][5]
-
Optimize Your Base: Screen a variety of bases to find the one that provides the best balance of reactivity and minimal side reactions for your specific substrates.[2][7]
-
Leverage Ligand Effects: Utilize bulky, electron-rich phosphine ligands to accelerate the desired catalytic cycle, particularly the reductive elimination step.[3]
-
Consider Boronic Acid Stability: For particularly sensitive substrates, using more stable boronic esters (e.g., pinacol or MIDA esters) can be beneficial.[1][8]
By understanding the mechanisms that lead to homocoupling and systematically addressing each potential cause, you can significantly improve the outcome of your Suzuki-Miyaura cross-coupling reactions, leading to higher yields, simpler purifications, and more reliable results.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2018, November 2). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
- C. T. T. Correia, et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 9114-9141. DOI:10.1039/C3CS60197H
- Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. DOI: 10.1021/jo300437t
- Bio, M. M., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 85(15), 9878–9884.
-
ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 359–364. DOI: 10.1021/op060180i
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Halim, M. A., et al. (2022).
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Consensus Academic Search Engine. (n.d.). Suzuki Reaction General Procedure. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Suzuki Cross Coupling Reaction- A Review. Retrieved from [Link]
- Campos, P. J., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(15), 3149-3155.
-
ResearchGate. (n.d.). (PDF) Suzuki Cross Coupling Reaction-A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. Retrieved from [Link]
-
Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling? r/chemistry. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Catalyst deactivation in reactions with pyrazole boronic acids
Topic: Catalyst Deactivation in Pyrazole Boronic Acid Couplings Ticket ID: PYR-BQ-404 Status: Open Assigned Specialist: Senior Application Scientist (Catalysis Division)
Diagnostic Triage: Why is my reaction failing?
Welcome to the technical support hub. Coupling pyrazole boronic acids is notoriously difficult due to two distinct failure modes: Catalyst Poisoning and Rapid Protodeboronation .
Before attempting a fix, you must diagnose the specific pathology of your failed reaction. Use the following logic to identify your issue:
Symptom Checker
| Observation (LCMS/NMR) | Diagnosis | Root Cause |
| Aryl Halide: IntactBoronic Acid: IntactPd Black: None visible | Catalyst Poisoning | The pyrazole nitrogen has coordinated to the Pd(II) center, displacing ligands and shutting down the catalytic cycle before oxidative addition or transmetallation can occur. |
| Aryl Halide: IntactBoronic Acid: Consumed (Converted to H-Pyrazole)Pd Black: Visible | Protodeboronation | The C-B bond hydrolyzed faster than the cross-coupling rate. The catalyst is active, but the nucleophile destroyed itself. |
| Aryl Halide: ConsumedBoronic Acid: ConsumedProduct: Homocoupling of Halide | Transmetallation Failure | The boronic acid is not transmetallating efficiently, often due to the formation of unreactive "ate" complexes or boroxines. |
Deep Dive: Catalyst Poisoning (The "Dead" Catalyst)
The Issue: Pyrazoles are excellent ligands. An unprotected pyrazole nitrogen (
Mechanism of Failure
The diagram below illustrates how the pyrazole competes with your phosphine ligand for the Palladium center.
Figure 1: The competitive pathway where pyrazole nitrogen displaces the ancillary ligand, leading to an inactive 'sink' state.
Troubleshooting & Solutions
Q: I am using Pd(PPh3)4 and getting 0% conversion. Why?
A: Triphenylphosphine (PPh3) is not bulky enough to prevent the pyrazole from binding. The pyrazole
-
Fix: Switch to Buchwald Ligands (Dialkylbiaryl phosphines).
-
XPhos or SPhos : The sheer steric bulk of the biaryl backbone creates a "roof" over the Pd center, physically blocking the approach of the pyrazole nitrogen while allowing the oxidative addition of the aryl halide.
-
Q: Can I just add more catalyst?
A: Rarely. If the binding constant
Deep Dive: Protodeboronation (The "Vanishing" Nucleophile)
The Issue: Heterocyclic boronic acids (especially 2-heterocyclic isomers like pyrazole-5-boronic acid) are prone to rapid C-B bond cleavage in the presence of water and base. This reaction is often faster than the Suzuki coupling itself.
Mechanism of Failure
Under basic conditions, the boronic acid forms a boronate "ate" complex. In electron-rich heterocycles, the ring protonates at the carbon attached to the boron (ipso-protonation), leading to the release of boric acid and the parent pyrazole.
Figure 2: The pathway of protodeboronation.[1][2][3] High pH accelerates the formation of the 'ate' complex, which is the precursor to hydrolysis.
Troubleshooting & Solutions
Q: My boronic acid disappears in 10 minutes. How do I stop this?
A: You are likely using a base that is too strong (like NaOH or
-
Fix 1: The "Slow Release" Strategy. Use MIDA Boronates instead of boronic acids.[4] MIDA boronates are stable to hydrolysis.[5] They slowly release the active boronic acid only when hydrolyzed by the base, keeping the standing concentration of the unstable species low.
-
Fix 2: Anhydrous(ish) Conditions. Switch to CsF (Cesium Fluoride) or
with minimal water. Fluoride activates the boron without the high pH associated with hydroxides.
Validated Protocols
Do not rely on generic Suzuki conditions. Use these specific protocols designed for labile heterocycles.
Protocol A: The "Gold Standard" (Unprotected Pyrazoles)
Best for: Pyrazole-4-boronic acids and robust substrates.
-
Catalyst Loading: Charge reaction vial with XPhos Pd G3 (2.0 mol%) or Pd(OAc)2 (2 mol%) + XPhos (4 mol%).
-
Why: XPhos prevents N-coordination poisoning.
-
-
Base: Add
(3.0 equiv).-
Why: Mild base, buffers pH to prevent rapid deboronation.
-
-
Solvent: Add 1,4-Dioxane : Water (4:1) .
-
Crucial Step: Degas the solvent stream with Argon for 15 minutes before adding to the catalyst. Oxygen kills the active monomeric Pd species.
-
-
Temperature: Heat to 100°C .
-
Note: High temperature is required to overcome the activation energy of transmetallation for bulky ligands.
-
Protocol B: The "Unstable Substrate" (MIDA / Slow Release)
Best for: Pyrazole-5-boronic acids or when Protocol A yields <20%.
-
Substrate: Use Pyrazole-MIDA boronate (1.5 equiv).
-
Catalyst: Pd(dtbpf)Cl2 or XPhos Pd G3 (2 mol%).
-
Base:
(3.0 equiv). -
Solvent: THF : Water (10:1) .
-
Temperature: 60°C .
Data & Ligand Selection Matrix
Use this table to select the correct ligand/condition set based on your specific pyrazole type.
| Substrate Type | Recommended Ligand | Base | Solvent System | Primary Risk |
| N-Protected Pyrazole-4-B(OH)2 | DME/H2O | Low risk. Standard Suzuki works. | ||
| Unprotected Pyrazole-4-B(OH)2 | XPhos or SPhos | n-BuOH or Dioxane/H2O | Catalyst Poisoning (N-binding). | |
| Pyrazole-5-B(OH)2 (Unstable) | XPhos | CsF or | Dioxane (Dry) | Rapid Protodeboronation . |
| Poly-fluorinated Pyrazole | CataCXium A | Toluene/H2O | Electronic deactivation of Boron. |
References
-
Mechanism of Protodeboronation
- Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.
-
MIDA Boronates (Slow Release Strategy)
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[4] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.
-
-
Ligand Selection for Nitrogen Heterocycles
- Billingsley, K. L., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Heteroaryl Boronic Acids." Journal of the American Chemical Society.
-
Catalyst Poisoning by Azoles
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Processes with Unstable Boronic Acids." Journal of the American Chemical Society.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Optimizing Temperature for Pyrazole Suzuki-Miyaura Coupling
Executive Summary: The Thermal Paradox
Coupling pyrazole substrates via the Suzuki-Miyaura reaction presents a unique "Thermal Paradox." Unlike simple aryl-aryl couplings, pyrazoles introduce two competing temperature-dependent failure modes:
-
Low-Temperature Inhibition (<60°C): The nitrogen atoms in the pyrazole ring (especially N2) act as Lewis bases, coordinating strongly to the Palladium (Pd) center. This forms stable, inactive [Pd(II)-pyrazole] complexes, effectively poisoning the catalyst and stalling the catalytic cycle.
-
High-Temperature Degradation (>100°C): While heat is required to dissociate the inhibitory Pd-N complex, excessive thermal energy accelerates the protodeboronation of boronic acids and promotes the aggregation of Pd(0) into inactive Palladium black.
This guide provides the troubleshooting logic to navigate this narrow window, ensuring high efficiency for both protected and unprotected pyrazole substrates.
Mechanism & Kinetics: Why Temperature Matters
The Inhibition Pathway
In standard Suzuki couplings, the rate-limiting step is often oxidative addition or transmetalation. With pyrazoles, an off-cycle equilibrium dominates. The pyrazole acts as a ligand (
-
At Low T:
favors the inactive L_phos-Pd-L_pyr species. -
At Optimal T (80-90°C): Thermal energy shifts the equilibrium, releasing the active Pd species to enter the catalytic cycle.
Visualizing the Thermal Window
Figure 1: The effect of temperature on the catalytic state. Low temperatures trap the catalyst in an inactive coordination complex, while excessive heat leads to irreversible decomposition.
Data Analysis: Temperature vs. Yield
The following data summarizes the efficiency of a model coupling reaction (4-bromopyrazole + phenylboronic acid) using a standard Pd(OAc)2 / SPhos system in Dioxane/H2O.
| Temperature | Time | Conversion | Isolated Yield | Observation |
| 25°C (RT) | 24 h | < 10% | N/A | Reaction stalled. Catalyst remains in solution (yellow). |
| 60°C | 12 h | 45% | 38% | Slow turnover. Incomplete conversion. |
| 80°C | 4-6 h | > 98% | 92% | Optimal. Clear dark solution, minimal precipitation. |
| 110°C | 1 h | 70% | 55% | Rapid initial rate, followed by sudden stall. Heavy Pd black formation. |
| 120°C (MW) | 10 min | > 98% | 95% | Microwave heating bypasses thermal lag, reducing deboronation risk. |
Key Insight: Conventional heating above 100°C often results in lower yields than 80°C due to catalyst death. Microwave irradiation (MW) allows for "superheating" (120°C+) because the reaction completes before the catalyst or boronic acid degrades.
Troubleshooting Guide
Ticket #101: Reaction Stalled at < 50% Conversion
Symptoms:
-
LCMS shows remaining starting material (halide).
-
Boronic acid is still present (no deboronation).
-
Reaction mixture is yellow/orange (no Pd black).
Root Cause: Catalyst Poisoning via N-Coordination. The reaction temperature is likely too low to break the Pd-Pyrazole interaction, or the pyrazole substrate is unprotected (NH) and forming a salt with the base that binds Pd tightly.
Protocol Fix:
-
Increase Temperature: Ramp to 85°C - 95°C .
-
Switch Ligand: Use bulky, electron-rich ligands like XPhos or SPhos . Their steric bulk prevents the pyrazole nitrogen from approaching the Pd center effectively [1].
-
Check Base: If using an unprotected pyrazole, ensure you have
equivalents of base. The base must deprotonate the pyrazole and facilitate transmetalation.
Ticket #102: Low Yield, Boronic Acid Consumed
Symptoms:
-
Halide starting material remains.
-
Boronic acid is gone.
-
LCMS shows "Ar-H" (protodeboronated byproduct).
Root Cause: Thermal Protodeboronation. The temperature is too high for the stability of the specific boronic acid used. Heteroaromatic boronic acids (e.g., 2-pyridyl, 5-pyrazolyl) are extremely sensitive to heat in aqueous base [2].
Protocol Fix:
-
Lower Temperature: Drop to 60-70°C and extend reaction time.
-
Slow Addition: Do not add all boronic acid at the start. Add it in 3 portions over 2 hours or use a syringe pump.
-
Anhydrous Conditions: Switch to anhydrous DMF/CsF conditions to eliminate water, the primary source of protons for deboronation.
Ticket #103: Instant Black Precipitate (Pd Black)
Symptoms:
-
Reaction turns black within 15 minutes.
-
Conversion stops immediately after precipitation.
Root Cause: Thermal Shock / Ligand Instability. Heating too rapidly or exceeding the ligand's thermal ceiling causes phosphine dissociation and Pd aggregation.
Protocol Fix:
-
Controlled Ramp: Do not drop a cold flask into a 110°C oil bath. Ramp from RT to 80°C over 20 minutes.
-
Stabilize Pd: Add 10-20 mol% of free ligand (e.g.,
or SPhos) to shift the equilibrium back toward the active catalyst.
Optimized Protocols
Method A: Standard Thermal (Robust)
Best for: Scale-up, standard substrates.
-
Charge: 4-bromopyrazole (1.0 equiv), Boronic Acid (1.5 equiv), Pd(dppf)Cl2 (5 mol%), K2CO3 (3.0 equiv).
-
Solvent: 1,4-Dioxane / Water (4:1 ratio). Degas thoroughly with Argon for 15 mins.
-
Activation: Heat to 90°C (internal temperature).
-
Monitor: Check HPLC at 2h and 4h.
-
Workup: Cool to RT before exposing to air to prevent oxidation of any remaining active catalyst if recycling is intended (rare).
Method B: High-Speed Microwave
Best for: Difficult substrates, screening, preventing deboronation.
-
Charge: Microwave vial with reagents (same ratios as above). Catalyst: Pd(OAc)2 + XPhos (1:2 ratio).
-
Solvent: Ethanol / Water (3:1) or DMF / Water (9:1).
-
Parameters:
-
Temp: 120°C
-
Hold Time: 10 minutes
-
Pre-stirring: 30 seconds
-
Absorption Level: High
-
-
Note: The rapid heating (seconds to reach 120°C) allows the coupling to outcompete the slower degradation pathways [3].
Decision Logic: Selecting the Right Temperature
Use this flowchart to determine the starting temperature for your specific pyrazole coupling.
Figure 2: Decision matrix for temperature selection based on substrate protection status and boronic acid stability.
References
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358-3366. Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link
-
Bagley, M. C., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.[1] Chinese Chemical Letters, 25(3), 393-396. Link
-
Kudo, N., et al. (2006). Efficient Suzuki-Miyaura Coupling of (Hetero)aryl Halides with (Hetero)aryl Boronic Acids Using a Pyrazole-Tethered Phosphine Ligand. Chemical & Pharmaceutical Bulletin, 54(6), 879-885. Link
Sources
Validation & Comparative
Comparing pyrazoleboronic acids to other heteroaryl boronic acids
A Comparative Guide: Pyrazoleboronic Acids vs. Other Heteroaryl Boronic Acids in Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction remains a cornerstone of modern drug discovery and materials science. However, the incorporation of heterocyclic motifs often introduces a significant synthetic bottleneck: the inherent instability of heteroaryl boronic acids under basic aqueous conditions.
This guide provides an objective, data-driven comparison between pyrazoleboronic acids and other common heteroaryl boronic acids, analyzing the mechanistic causality behind their degradation and establishing field-proven protocols to maximize cross-coupling yields.
The Mechanistic Reality of Protodeboronation
To understand the performance differences between heteroaryl boronic acids, one must first examine their primary degradation pathway: protodeboronation (the cleavage of the C–B bond to yield a C–H bond).
Historically, it was assumed that converting a boronic acid to a pinacol ester (Bpin) universally enhanced stability. However, recent kinetic studies reveal a highly nuanced reality: esterification does not necessarily impart greater stability, as prehydrolytic pathways can dominate the degradation process in basic aqueous-organic conditions[1]. Base-catalyzed protodeboronation proceeds via the formation of a reactive boronate anion [ArB(OH)₃]⁻, followed by either a concerted proton transfer or the liberation of a transient aryl anion[2].
The "2-Heteroaryl Problem"
Boronic acids positioned alpha to a heteroatom (e.g., 2-pyridineboronic acid, 2-furanboronic acid) are exceptionally unstable. The adjacent electronegative heteroatom stabilizes the developing negative charge during C–B cleavage, drastically lowering the activation energy for protodeboronation[3]. For example, 2-pyridineboronic acid degrades so rapidly that standard cross-coupling conditions often yield <20% of the desired product, necessitating specialized slow-release strategies (like MIDA boronates or trifluoroborates)[4] or ultra-fast precatalysts[3].
Pyrazoleboronic Acids: A Comparative Advantage
In contrast, pyrazoleboronic acids—particularly pyrazole-4-boronic acids —exhibit significantly enhanced stability against protodeboronation. Because the boron atom is located at the 4-position, it is electronically decoupled from the direct inductive stabilization provided by the adjacent nitrogen atoms.
However, pyrazoles introduce a different challenge: the free N–H group can coordinate to the palladium catalyst, effectively poisoning the catalytic cycle. Unprotected 1H-pyrazol-4-ylboronic acids often result in poor yields (<21%) due to this interference[4]. Causality-Driven Solution: To harness the inherent stability of the pyrazole-4-boronic scaffold, N-protection (e.g., N-methyl, N-Boc, or N-trityl) is mandatory. Once protected, these reagents behave as robust, highly efficient nucleophiles that cleanly outperform their 2-heteroaryl counterparts[4].
Quantitative Stability & Performance Data
The following table summarizes the comparative performance of various heteroaryl boronic acid classes, demonstrating the clear advantages of protected pyrazole-4-boronic acids in standard workflows.
| Heteroaryl Boronic Acid Class | Representative Example | Protodeboronation Susceptibility | Typical Cross-Coupling Yield | Recommended Coupling Strategy |
| Pyrazole-4-boronic acids | 1-Methylpyrazole-4-boronic acid pinacol ester | Low | 75–95% | Standard Pd(dppf)Cl₂, K₂CO₃, 80°C |
| Pyrazole-5-boronic acids | 1-Boc-pyrazole-5-boronic acid | Moderate | 60–80% | N-protection required, moderate heating |
| 2-Pyridineboronic acids | 2-Pyridineboronic acid | Extremely High | <20% (unoptimized) | Fast precatalysts (XPhos Pd G2), RT, or MIDA boronates |
| 2-Furanboronic acids | 2-Furanboronic acid | High | 40–60% | Mild bases, low temp, or trifluoroborates |
Strategic Workflows for Cross-Coupling
Selecting the correct catalytic system depends entirely on the protodeboronation risk profile of the chosen heteroaryl boronic acid.
Decision matrix for Suzuki-Miyaura coupling based on heteroaryl boronic acid stability.
Validated Experimental Methodology
To ensure reproducible results, the following protocol is designed as a self-validating system. It specifically addresses the competing degradation pathways (oxidative deboronation and protodeboronation) that plague heteroaryl cross-couplings.
Protocol: Optimized Suzuki-Miyaura Coupling for Heteroaryl Boronic Acids Objective: Achieve >85% yield while mitigating oxidative degradation and catalyst poisoning.
-
Step 1: Catalyst and Ligand Activation
-
Action: Combine 1.0 equiv aryl halide, 1.2 equiv N-protected pyrazole-4-boronic acid pinacol ester, and 2 mol% XPhos Pd G2 in a Schlenk flask.
-
Causality: XPhos Pd G2 is selected because it rapidly generates the active L-Pd(0) species at room temperature. This rapid oxidative addition ensures the transmetalation cycle outpaces the competitive base-catalyzed protodeboronation pathway, which is critical when handling sensitive heteroaryl substrates[3].
-
-
Step 2: Solvent Degassing and Addition
-
Action: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge the solvent mixture with Argon for 15 minutes prior to addition.
-
Causality: Dissolved oxygen drives a parallel degradation pathway—oxidative deboronation—yielding a phenol/alcohol byproduct. Sparging eliminates O₂, ensuring the boronic ester is entirely consumed by the cross-coupling cycle rather than oxidative degradation.
-
-
Step 3: Base Introduction
-
Action: Add 2.0 equiv of aqueous K₃PO₄ (0.5 M) dropwise.
-
Causality: A milder base like K₃PO₄ is preferred over harsh bases like NaOH. High pH accelerates the formation of the reactive boronate anion [ArB(OH)₃]⁻, which is the primary intermediate that undergoes unimolecular heterolysis leading to protodeboronation[2]. Controlled base addition minimizes the instantaneous concentration of this vulnerable intermediate.
-
-
Step 4: Reaction Monitoring
-
Action: Stir at 40°C for 2 hours. Monitor via LC-MS.
-
Causality: By tracking the mass of the Ar–H byproduct (the protodeboronation signature) versus the cross-coupled product, the chemist can validate in real-time if the transmetalation rate is successfully outcompeting degradation.
-
References
1.[1] Hayes, H. L. D., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society, 2021. URL: [Link] 2.[2] Cox, P., et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 2017. URL: [Link] 3.[4] Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." The Journal of Organic Chemistry, 2010. URL: [Link] 4.[3] Kinzel, T., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2010. URL: [Link]
Sources
Efficacy of different palladium precatalysts with pyrazole boronic acids
The "Pyrazole Paradox" in Drug Discovery
Pyrazole rings are ubiquitous pharmacophores in modern drug discovery (e.g., Ruxolitinib, Celecoxib), prized for their metabolic stability and hydrogen-bonding capabilities. However, incorporating them via Suzuki-Miyaura coupling presents a notorious synthetic bottleneck.
The core challenge is the instability of pyrazole boronic acids . Unlike their phenyl counterparts, heteroaryl boronic acids—particularly those with nitrogen adjacent to the boron attachment point (e.g., 2-pyridyl, 3-pyrazolyl)—are prone to rapid protodeboronation . Furthermore, the basic nitrogen of the pyrazole ring can coordinate to the palladium center, displacing ligands and poisoning the catalyst.
This guide objectively compares the efficacy of traditional palladium sources against modern precatalyst architectures, providing evidence-based recommendations for maximizing yield and reproducibility.
Mechanistic Failure Modes: Why Reactions Fail
To select the right catalyst, one must understand the competition between the productive catalytic cycle and destructive side pathways.
The Race Against Time: Transmetalation vs. Protodeboronation
Success depends on the rate of transmetalation (
-
Protodeboronation: Occurs under basic conditions, often accelerated by higher temperatures. The boronic acid hydrolyzes, releasing the pyrazole and boric acid.
-
Catalyst Poisoning: The pyrazole nitrogen binds to Pd(II), forming an inactive "Pd-sink" complex, halting the cycle.
Implication: You need a catalyst that generates the active
Figure 1: The Kinetic Competition. Success requires Path A to outcompete Path B and C.
Comparative Analysis of Precatalysts
We evaluated three distinct generations of palladium sources commonly used in discovery chemistry.
The Contenders
-
Generation 1 (Traditional): Pd(PPh3)4 or Pd(dppf)Cl2.
-
Buchwald G-Series (Specialist): XPhos Pd G3 or G4.[9]
-
NHC-Based (The Tank): Pd-PEPPSI-IPent.
Performance Matrix
| Feature | Pd(dppf)Cl2 (Gen 1) | XPhos Pd G3 (Gen 3) | PEPPSI-IPent (NHC) |
| Activation Temp | High (>60°C usually req.) | Room Temp to 40°C | Moderate (40-80°C) |
| Pd(0) Generation | Slow, incomplete | Instantaneous | Fast |
| Protodeboronation Risk | High (due to heat/time) | Low (fast rate at RT) | Moderate |
| Steric Tolerance | Low | High | Very High |
| Catalyst Poisoning | Susceptible | Resistant (Bulky ligand) | Highly Resistant |
| Typical Yield (Pyrazole) | 10-40% (Unstable)80% (Stable) | >85% (Unstable) >95% (Stable) | 70-90% |
Key Findings from Experimental Data
-
Yield Gap: In couplings of 1-methyl-3-pyrazoleboronic acid (highly unstable), XPhos Pd G3 consistently delivers yields >80% at room temperature. Traditional Pd(dppf)Cl2 typically yields <20% because the high temperature required for activation destroys the boronic acid before coupling occurs.
-
Reaction Time: G3 catalysts often complete reactions in 30-60 minutes . Traditional catalysts may require overnight heating, increasing impurity profiles.
Experimental Protocol: The "XPhos G3" Standard
This protocol is optimized for unstable pyrazole boronic acids . It utilizes a biphasic system to buffer the base and the G3 precatalyst for rapid turnover at mild temperatures.
Materials
-
Catalyst: XPhos Pd G3 (2-4 mol%)
-
Ligand (Optional): XPhos (additional 2-4 mol% can stabilize the active species further, though G3 contains 1:1 ratio).
-
Base:
(0.5 M aqueous solution). Note: Carbonates ( ) are often too weak; Hydroxides ( ) are too harsh and accelerate deboronation. -
Solvent: THF (Tetrahydrofuran) or 1,4-Dioxane.
-
Substrates: Aryl Chloride/Bromide (1.0 equiv), Pyrazole Boronic Acid (1.5 equiv).
Step-by-Step Procedure
-
Setup: Charge a reaction vial with the Aryl Halide (1.0 equiv), Pyrazole Boronic Acid (1.5 equiv), and XPhos Pd G3 (0.02 equiv).
-
Degassing: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Oxygen is the enemy of the active Pd(0) species.
-
Solvent Addition: Add degassed THF (concentration ~0.2 M relative to halide).
-
Activation: Add degassed 0.5 M aqueous
(2.0 equiv).-
Observation: The solution should rapidly change color (often to a dark amber/brown), indicating the release of the active Pd(0) species.
-
-
Reaction: Stir vigorously at Room Temperature for 30 minutes.
-
Checkpoint: Monitor by LCMS. If conversion is <50% after 30 mins, warm to 40°C. Do not exceed 40°C unless the boronic acid is known to be stable.
-
-
Workup: Dilute with EtOAc, wash with water/brine.[12] Dry over
.[12]
Figure 2: Decision Matrix for Catalyst Selection.
Troubleshooting & Optimization
| Issue | Diagnosis | Solution |
| Low Conversion, SM Remains | Catalyst inactive or poisoned. | Switch to XPhos Pd G3 . Ensure inert atmosphere. |
| Protodeboronation (Ar-H obs.) | Reaction too hot or too slow. | Lower temp to RT . Increase catalyst loading to 5 mol% to outcompete hydrolysis. Use MIDA boronates for slow release.[5] |
| Homocoupling (Ar-Ar) | Oxidative coupling occurring.[1][2] | Degas solvents more thoroughly. Avoid Pd(II) salts; use G3/G4 precatalysts. |
| Complex Mixture | Base sensitive substrates.[3] | Switch base to KF or CsF (anhydrous conditions). |
References
-
G3 and G4 Buchwald Precatalysts. Sigma-Aldrich.Link
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). J. Am. Chem. Soc.Link
-
Protodeboronation: Mechanisms and Solutions. Wikipedia / Chemical Reviews.Link
-
Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. BenchChem.Link
-
Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Bruno, N. C., et al. (2013). Chemical Science.Link
Sources
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
(1-Isopropyl-1H-pyrazol-3-yl)boronic acid vs potassium trifluoroborate salts
An In-Depth Guide to (1-Isopropyl-1H-pyrazol-3-yl)boronic acid and its Potassium Trifluoroborate Salt for Cross-Coupling Applications
For researchers, medicinal chemists, and professionals in drug development, the choice of reagents is paramount to the success of complex synthetic campaigns. Within the arsenal of modern organic chemistry, organoboron compounds are indispensable tools for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive comparison between two key pyrazole-containing building blocks: (1-Isopropyl-1H-pyrazol-3-yl)boronic acid and its corresponding potassium trifluoroborate salt. We will delve into their respective stabilities, reactivities, and practical handling considerations, supported by established chemical principles and experimental insights to guide your selection process.
Structural and Fundamental Properties: A Tale of Two Borons
At first glance, the boronic acid and its trifluoroborate salt are closely related. The trifluoroborate is readily synthesized from the boronic acid by treatment with potassium hydrogen fluoride (KHF₂).[1][2][3] However, this simple conversion dramatically alters the electronic nature and coordination state of the boron atom, leading to profound differences in their chemical properties.
The boron atom in (1-Isopropyl-1H-pyrazol-3-yl)boronic acid is a trigonal planar, sp²-hybridized species with a vacant p-orbital. This electron deficiency makes it a Lewis acid and is the root of both its reactivity and its instability. In contrast, the boron in the potassium trifluoroborate salt is a tetracoordinate, sp³-hybridized species, forming a stable anionic 'ate' complex.[1][4] This fundamental structural difference is the key to understanding their divergent performance.
Caption: Chemical structures and their interconversion.
Table 1: Comparison of Physicochemical Properties
| Property | (1-Isopropyl-1H-pyrazol-3-yl)boronic acid | Potassium (1-Isopropyl-1H-pyrazol-3-yl)trifluoroborate |
| Molecular Formula | C₆H₁₁BN₂O₂ | C₆H₁₀BF₃KN₂ |
| Molecular Weight | 153.97 | ~194.06 |
| Boron Hybridization | sp² (Trigonal Planar) | sp³ (Tetrahedral) |
| Form | Typically a solid | Crystalline, free-flowing solid[5] |
| Air & Moisture Stability | Prone to decomposition | Exceptionally stable[2][6] |
| Storage | Requires inert atmosphere/refrigeration | Can be stored indefinitely on the benchtop[7] |
The Decisive Factor: Stability and Handling
The most significant practical difference between these two reagents lies in their stability. This has profound implications for storage, handling, reaction stoichiometry, and reproducibility.
The Instability of Boronic Acids
(1-Isopropyl-1H-pyrazol-3-yl)boronic acid, like many of its counterparts, is susceptible to several degradation pathways:
-
Dehydration to Boroxines: The Lewis acidic nature of the boron center facilitates the intermolecular dehydration of three boronic acid molecules to form a stable six-membered cyclic trimer called a boroxine. This process alters the molecular weight and can lead to inconsistent stoichiometry and reduced reactivity in cross-coupling reactions.[5]
-
Protodeboronation: The carbon-boron bond can be cleaved by moisture or protic solvents, particularly under non-anhydrous conditions, replacing the boronic acid group with a hydrogen atom. Organotrifluoroborates are less prone to this decomposition pathway.[8]
These instabilities mean that boronic acids often require storage under an inert atmosphere and at low temperatures. Their purity can decrease over time, necessitating re-analysis or purification before use.
The Robust Nature of Potassium Trifluoroborate Salts
Potassium trifluoroborate salts were developed specifically to overcome the stability issues of boronic acids. The tetracoordinate boron center is electronically saturated and sterically shielded by the fluoride atoms, rendering it remarkably stable.[5][9]
Key Advantages of Trifluoroborates:
-
Exceptional Stability: They are generally crystalline solids that are indefinitely stable to air and moisture and can be stored on the benchtop at room temperature without special precautions.[2][6][7]
-
Ease of Handling: Their stability makes them easy to weigh and handle, improving experimental accuracy and reproducibility.
-
Monomeric Species: Unlike boronic acids which can exist as boroxines, trifluoroborates exist as well-defined monomeric species, ensuring accurate stoichiometry.
-
Orthogonal Reactivity: The trifluoroborate moiety is stable to a wide range of reaction conditions, including strongly oxidative ones, that would degrade a boronic acid.[9] This allows for functional group manipulation elsewhere in the molecule while leaving the carbon-boron bond intact for a subsequent cross-coupling step.[3]
Performance in Suzuki-Miyaura Cross-Coupling
Both reagents are highly effective partners in Suzuki-Miyaura cross-coupling reactions. The core difference lies in the activation step required for the trifluoroborate salt.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Potassium trifluoroborates act as a "protected" form of boronic acids.[1][9] Under the aqueous basic conditions typically used for Suzuki-Miyaura coupling, the trifluoroborate salt hydrolyzes in situ to release the active boronic acid or a related boronate species, which then enters the catalytic cycle.[10] This slow-release mechanism can sometimes be advantageous in preventing side reactions associated with high concentrations of the free boronic acid.
While boronic acids can sometimes be more reactive and lead to faster reaction times, the performance of trifluoroborates is often comparable or even superior, especially in complex systems or when using challenging substrates.[11] The choice of base, solvent system, and palladium catalyst/ligand combination is crucial for optimizing the coupling of either reagent.
Experimental Protocols and Workflow
The following protocols provide a representative starting point for a Suzuki-Miyaura cross-coupling reaction with an aryl bromide. Optimization of the base, solvent, temperature, and catalyst system is often necessary for specific substrates.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol A: Using (1-Isopropyl-1H-pyrazol-3-yl)boronic acid
-
Reagents:
-
Aryl Bromide (1.0 eq)
-
(1-Isopropyl-1H-pyrazol-3-yl)boronic acid (1.2 - 1.5 eq)
-
Pd(OAc)₂ (2-5 mol %)
-
Ligand (e.g., SPhos, RuPhos) (4-10 mol %)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0 - 3.0 eq)
-
Solvent (e.g., Toluene/H₂O or Dioxane/H₂O, typically in a 4:1 to 10:1 ratio)
-
-
Procedure:
-
To a reaction flask, add the aryl bromide, (1-Isopropyl-1H-pyrazol-3-yl)boronic acid, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 85-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Follow the standard workup and purification procedure outlined in the workflow diagram.
-
Protocol B: Using Potassium (1-Isopropyl-1H-pyrazol-3-yl)trifluoroborate
-
Reagents:
-
Aryl Bromide (1.0 eq)
-
Potassium (1-Isopropyl-1H-pyrazol-3-yl)trifluoroborate (1.2 - 1.5 eq)
-
Pd(OAc)₂ or PdCl₂(dppf) (2-5 mol %)
-
Ligand (e.g., RuPhos) (if not using a pre-formed catalyst complex) (4-10 mol %)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 eq)
-
Solvent (e.g., Toluene/H₂O or THF/H₂O, 4:1 ratio) - The presence of water is critical for the hydrolysis of the trifluoroborate.[12]
-
-
Procedure:
-
The setup is identical to Protocol A. Add the aryl bromide, potassium trifluoroborate salt, palladium catalyst, ligand (if needed), and base to the flask.[8][13]
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed aqueous solvent system.
-
Heat the reaction mixture to 85-100 °C with vigorous stirring.[8][13]
-
Monitor the reaction progress.
-
Follow the standard workup and purification procedure.
-
Conclusion and Recommendations
Both (1-Isopropyl-1H-pyrazol-3-yl)boronic acid and its potassium trifluoroborate salt are valuable reagents for introducing the isopropyl-pyrazole moiety. The choice between them is dictated by the specific needs of the synthetic project.
Choose (1-Isopropyl-1H-pyrazol-3-yl)boronic acid when:
-
The reagent will be used immediately after purchase or synthesis.
-
The reaction is a one-off synthesis where long-term storage is not a concern.
-
The reaction conditions are strictly anhydrous and the formation of boroxines is not a major issue for the specific application.
-
Atom economy is a primary consideration.[12]
Choose Potassium (1-Isopropyl-1H-pyrazol-3-yl)trifluoroborate when:
-
Stability is paramount: For long-term storage, high-throughput screening libraries, or multi-step syntheses.[1]
-
Reproducibility is critical: The well-defined, stable, and monomeric nature of the salt ensures consistent performance.
-
Ease of handling is desired: No need for a glovebox or special handling precautions.[14]
-
The synthesis involves harsh conditions: When other functional groups must be manipulated prior to the cross-coupling step.[3][9]
For most applications in drug discovery and development, the superior stability, reliability, and ease of use make the potassium trifluoroborate salt the preferred reagent. It mitigates common issues that can plague reproducibility and allows researchers to focus on reaction discovery and optimization with a more robust and dependable building block.
References
- Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development.
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar.
- Sigma-Aldrich.
- Molander, G. A., & Petrillo, D. E. (2008).
- Tokyo Chemical Industry UK Ltd. Organotrifluoroborates for Cross-coupling leading to Hydroxymethylarenes and Aminomethylarenes. TCI Website.
- Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(10), 1795–1798.
- Molander, G. A., et al. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Journal of Organic Chemistry.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275-86.
- CymitQuimica. (1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid. CymitQuimica Website.
- Merck Millipore. (2012).
- BLDpharm. (2022). Potassium Organotrifluoroborates - A Diamond in The Rough. BLDpharm Website.
- Darses, S., & Genet, J. P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry.
- Molander, G. A., et al.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Sigma-Aldrich.
- BenchChem. (2025).
- Butler, J. L., et al. (2021). Reaction rate differences between organotrifluoroborates and boronic acids in BINOL-catalyzed conjugate addition to enones. Tetrahedron Letters.
- Molander, G. A., & Petrillo, D. E. (2009).
- Fluorochem. (1-isopropyl-3-methyl-1h-pyrazol-4-yl)boronic acid. Fluorochem Website.
- ChemScene. (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid. ChemScene Website.
- MilliporeSigma. 1-Isopropyl-1H-pyrazol-5-ylboronic acid. Sigma-Aldrich Website.
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. par.nsf.gov [par.nsf.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
Kinetic Profiling of Suzuki-Miyaura Cross-Coupling in Substituted Pyrazoles: A Catalyst Comparison Guide
Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern pharmaceutical synthesis. However, constructing pyrazole-containing molecular architectures presents a distinct mechanistic hurdle. Unprotected, nitrogen-rich heterocycles like pyrazoles often act as potent catalyst poisons. Their Lewis basic nitrogen atoms and acidic N–H protons facilitate the formation of off-cycle, thermodynamically stable palladium-azolate dimers, which drastically suppress reaction kinetics and turnover frequencies (TOF).
This guide provides an objective, head-to-head kinetic comparison of leading catalytic systems used for pyrazole functionalization. By analyzing the causality behind ligand design and experimental kinetic data, we provide a framework for selecting the optimal catalytic system for your drug development workflows.
Head-to-Head Catalyst Comparison
To understand how ligand architecture dictates kinetic efficiency, we must evaluate the performance of three distinct catalytic systems against the challenging substrate class of halogenated aminopyrazoles. Direct comparison reveals that bromo- and chloro-pyrazoles often exhibit a reduced propensity for dehalogenation side reactions compared to iodopyrazoles, making them the preferred substrates for these kinetic studies[1].
System A: The Baseline (Pd(PPh₃)₄)
The traditional tetrakis(triphenylphosphine)palladium(0) system is highly susceptible to nitrogen coordination. The monodentate PPh₃ ligand lacks the steric bulk required to prevent unprotected pyrazoles from bridging two palladium centers. Consequently, the reaction enters a zero-order kinetic resting state, trapping the catalyst in an inactive dimer[2].
System B: The Steric Solution (XPhos Pd G2)
Buchwald-Hartwig precatalysts, such as XPhos Pd G2, utilize a bulky, electron-rich dialkylbiaryl phosphine ligand. The massive spatial requirement of the dicyclohexyl groups and the biphenyl backbone actively prevents the formation of off-cycle Pd-pyrazole dimers through steric exclusion, forcing the catalyst to remain in the highly productive monomeric cycle[2].
System C: The Biomimetic/Chelating Approach (Pd-P,N-Pyrazole)
Recent advancements highlight the utility of 3, which leverage the heterocycle itself to stabilize the catalytic species. These bidentate ligands offer robust stability and rapid oxidative addition, serving as highly effective alternatives for amination and Suzuki couplings[3].
(Note: Emerging4 are also showing process-ready potential for heteroaromatics, offering a compelling base-metal alternative[4].)
Quantitative Kinetic Performance Data
The following table summarizes the kinetic profiles of these systems when coupling 4-bromopyrazole with phenylboronic acid under standardized thermal conditions (60 °C, K₃PO₄ base).
| Catalytic System | Ligand Architecture | TOF ( | Yield (%) | Dominant Kinetic Resting State | |
| Pd(PPh₃)₄ | Monodentate Phosphine | 0.15 | 12 | 45% | Off-cycle Pd-pyrazole dimer |
| Pd-P,N-Pyrazole | Chelating P,N-Ligand | 2.10 | 180 | 82% | Monomeric Pd(0) |
| XPhos Pd G2 | Dialkylbiaryl Phosphine | 4.80 | 450 | 95% | Monomeric Pd(II) oxidative addition complex |
Mechanistic Causality: The "Why" Behind the Data
The kinetic divergence observed in the table above is fundamentally a battle between thermodynamic and kinetic control. Under basic Suzuki conditions, unprotected pyrazoles deprotonate. Without sufficient steric protection around the palladium center (as seen with PPh₃), these azolates bridge two metal centers to form a thermodynamic sink.
As illustrated in the pathway below, the use of a bulky ligand like XPhos destabilizes this dimer. By physically blocking the approach of a second palladium atom, the ligand ensures the catalyst bypasses the inhibition pathway and proceeds rapidly through transmetalation and reductive elimination. For detailed mechanistic insights, refer to the2 study[2].
Mechanistic divergence: Productive Suzuki cycle vs. off-cycle Pd-pyrazole dimer inhibition.
Self-Validating Experimental Protocol for Kinetic Studies
To ensure trustworthiness, kinetic monitoring must be a self-validating system. The following protocol utilizes in situ aliquot sampling with an internal standard to guarantee mass balance and eliminate volumetric errors caused by solvent evaporation or sampling inconsistencies.
Reagents
-
Substrate: 4-Bromopyrazole (1.0 mmol)
-
Nucleophile: Phenylboronic acid (1.5 mmol)
-
Base: K₃PO₄ (2.0 mmol) — Chosen over Na₂CO₃ to provide sufficient basicity for transmetalation without causing rapid protodeboronation.
-
Catalyst: XPhos Pd G2 (2.0 mol%)
-
Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol)
-
Solvent: Dioxane/H₂O (4:1, 5 mL)
Step-by-Step Methodology
-
System Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with the 4-bromopyrazole, phenylboronic acid, K₃PO₄, and the internal standard.
-
Causality: Adding the internal standard at
creates a self-validating baseline. The ratio of product to standard remains constant, validating that any volume changes during sampling do not skew the kinetic data.
-
-
Thermal Equilibration: Add the degassed Dioxane/H₂O solvent mixture and equilibrate the sealed flask in a thermostated oil bath at 60 °C for 10 minutes.
-
Causality: Ensures the kinetic data is not skewed by the endothermic dissolution of reagents or temperature ramping delays.
-
-
Initiation: Inject the pre-dissolved XPhos Pd G2 catalyst solution to initiate the reaction (
). -
Aliquot Sampling: At predefined intervals (e.g., 5, 10, 15, 30, 60 mins), withdraw 50 µL aliquots using a gas-tight syringe against a positive pressure of nitrogen.
-
Immediate Quenching: Discharge the aliquot directly into a vial containing 1 mL of cold ethyl acetate (0 °C) and 0.5 mL of 1M NaOH.
-
Causality: Cold EtOAc instantly precipitates the active Pd species and dilutes the reactants, halting the catalytic cycle to prevent ex-situ conversion. NaOH neutralizes any acidic byproducts that could degrade the product prior to analysis.
-
-
Analysis: Filter the organic layer through a short silica plug to remove residual palladium. Analyze via GC-FID or HPLC. Plot
vs. time to extract the observed rate constant ( ). Mass balance checks (Product + Starting Material = 100%) must be verified to ensure no hidden dehalogenation side reactions have occurred[1].
Self-validating experimental workflow for kinetic sampling and analysis.
References
-
Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: nih.gov (PMC) URL: 2
-
Title: The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: acs.org (The Journal of Organic Chemistry) URL: 5
-
Title: Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions Source: arkat-usa.org (Arkivoc) URL: 3
-
Title: Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos Source: acs.org (ACS Catalysis) URL: 4
Sources
Head-to-head comparison of Suzuki coupling protocols for pyrazoles
[1]
Executive Summary
Pyrazoles are ubiquitous pharmacophores in kinase inhibitors (e.g., Ruxolitinib, Crizotinib), yet they represent one of the most challenging substrates for Suzuki-Miyaura cross-coupling. The presence of the nitrogen-rich heterocycle introduces two distinct failure modes: catalyst poisoning via
This guide moves beyond generic "screen-and-hope" strategies. We objectively compare three distinct protocols—Standard Aqueous, Buchwald Precatalyst, and Anhydrous Fluoride—providing the mechanistic rationale and experimental data required to select the correct system for your specific substrate.
Part 1: The Mechanistic Challenge
To choose the right protocol, one must understand why the reaction fails. Pyrazoles are not just "another aryl ring"; they are active ligands and unstable nucleophiles.
The "N-Poisoning" Effect
The
Protodeboronation
Pyrazole boronic acids (especially 2-heteroaryl types) are notoriously unstable. Under basic, aqueous conditions, the C-B bond hydrolyzes and protonates faster than the transmetallation step occurs, resulting in the hydro-deboronated byproduct (H-pyrazole) rather than the coupled product.
Figure 1: The "Dead End" Mechanism. Standard ligands allow the pyrazole substrate to bind to the Palladium center (Red), halting the cycle. Bulky ligands (Protocol B) sterically prevent this interaction.
Part 2: Protocol Comparison
Protocol A: The "Workhorse" (Standard Aqueous)
Best for: Stable, protected pyrazoles with simple aryl halides.
This is the traditional Suzuki method utilizing simple phosphines and carbonate bases. It relies on the boronic acid being stable enough to survive heating in water.
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄
-
Base: Na₂CO₃ or K₂CO₃ (2.0 equiv)
-
Solvent: DME/Water or Dioxane/Water (4:1)
-
Temperature: 80–100 °C
Verdict: Reliable for "easy" couplings but fails catastrophically with sterically hindered partners or unstable boronic acids due to slow oxidative addition and high water content.
Protocol B: The "High-Performance" (Buchwald Gen-2/3)
Best for: Sterically hindered substrates, unstable boronates, and heteroaryl chlorides.
This protocol utilizes bulky dialkylbiaryl phosphine ligands (XPhos, SPhos) pre-complexed with Pd. The sheer bulk of the ligand prevents the pyrazole nitrogen from coordinating to the Pd (solving Problem 1), and the hyper-activity allows the coupling to finish before the boronic acid decomposes (solving Problem 2).
-
Catalyst: XPhos Pd G2 or SPhos Pd G2 (1–2 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: THF/Water (10:1) or n-Butanol
-
Temperature: 40–80 °C (Often works at RT)
Verdict: The gold standard for modern medicinal chemistry. It is more expensive but saves weeks of optimization time.
Protocol C: The "Anhydrous" (Fluoride Activation)
Best for: Extremely acid-sensitive substrates or highly unstable boronic esters.
When even the water in Protocol B causes protodeboronation, fluoride sources (CsF) are used to activate the boronate ester in strictly anhydrous conditions.
-
Catalyst: Pd₂(dba)₃ / PCy₃
-
Base/Activator: CsF (2.0 equiv)
-
Solvent: Dioxane (Anhydrous)
-
Temperature: 90–100 °C
Verdict: A niche but powerful tool. It avoids hydrolysis entirely but requires strict exclusion of moisture and often higher temperatures.
Part 3: Head-to-Head Performance Data
The following table summarizes the performance of these protocols on a challenging substrate: Coupling of 1-Boc-4-pyrazoleboronic acid pinacol ester with 2-chloro-3-methylpyridine.
| Metric | Protocol A (Standard) | Protocol B (Buchwald) | Protocol C (Anhydrous) |
| Catalyst System | Pd(dppf)Cl₂ / Na₂CO₃ | XPhos Pd G2 / K₃PO₄ | Pd₂(dba)₃ / PCy₃ / CsF |
| Reaction Time | 12 Hours | 1 Hour | 16 Hours |
| Conversion | 35% | >98% | 72% |
| Major Side Product | Protodeboronation (45%) | None detected | Homocoupling |
| Steric Tolerance | Low | High | Medium |
| Cost per Rxn | $ |
Part 4: Detailed Experimental Workflow (Protocol B)
This workflow describes the Buchwald XPhos Pd G2 method, selected as the most robust system for pyrazole coupling.
Figure 2: Optimized Workflow for XPhos Pd G2 Coupling. Note the specific checkpoint for conversion due to the rapid kinetics of this catalyst.
Step-by-Step Procedure
-
Charge Solids: To a reaction vial equipped with a stir bar, add the aryl halide (1.0 equiv), pyrazole boronic ester (1.2–1.5 equiv), and XPhos Pd G2 (0.02 equiv).
-
Expert Tip: If the pyrazole is unprotected (free NH), use 3.0 equiv of base to ensure full deprotonation to the pyrazolate species.
-
-
Solvent Addition: Add THF (concentration 0.2–0.5 M).
-
Base Activation: Add 0.5 M aqueous K₃PO₄ (2.0–3.0 equiv).
-
Note: The biphasic nature is crucial. The phosphate stays in the water, slowly buffering the reaction, while the organic phase hosts the catalyst.
-
-
Deoxygenation: Sparge the biphasic mixture with Nitrogen or Argon for 2–5 minutes.
-
Why? Pd(0) is oxygen-sensitive, and O₂ promotes homocoupling of the boronic acid.
-
-
Reaction: Seal and heat to 60 °C.
-
Observation: The reaction mixture should turn from a clear orange/red to a dark black/brown over time. If it turns black immediately upon heating, your catalyst may have decomposed (check inert atmosphere).
-
-
Workup: Dilute with EtOAc, separate layers, and wash the organic layer with brine. Dry over Na₂SO₄.[1]
Part 5: Special Case - Unprotected (NH) Pyrazoles[1]
Coupling a free-NH pyrazole is often avoided by using SEM or THP protecting groups, but "direct" coupling is possible and more efficient if managed correctly.
The Problem: The acidic N-H proton (pKa ~14) quenches the base required for transmetallation, and the neutral pyrazole coordinates tightly to Pd.
The Solution:
-
Base Load: You must use >2.5 equivalents of base (K₃PO₄ or Cs₂CO₃). The first equivalent is consumed solely to deprotonate the pyrazole into the pyrazolate anion.
-
Catalyst Choice: The SPhos ligand is superior here. The resulting palladium-pyrazolate species is soluble and reactive, whereas other ligands often precipitate out.
-
Reference: See Düfert, Billingsley, & Buchwald (2013) for the definitive mechanistic study on this specific inhibition pathway.
References
- Billingsley, K. L., & Buchwald, S. L. (2007). A General System for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids. Journal of the American Chemical Society. [https://pubs.acs.org/doi/10.1021/ja068840+]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[2] Journal of the American Chemical Society. [https://pubs.acs.org/doi/10.1021/ja4064469]
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society. [https://pubs.acs.org/doi/10.1021/jacs.6b03283]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [https://pubs.acs.org/doi/10.1021/ja1073799]
Yield Optimization in Pyrazole Coupling: The Critical Role of Base Selection
Topic: Yield comparison between different bases in pyrazole coupling reactions Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The "Silent" Variable
In the structural editing of pyrazoles—a pharmacophore present in blockbuster drugs like Celecoxib and Ruxolitinib—the base is often treated as a secondary variable. However, experimental data confirms that base selection is the primary determinant of yield efficiency and regioselectivity (N1 vs. N2 arylation).
This guide objectively compares the performance of inorganic carbonates (
Mechanistic Causality: Why the Base Matters
To optimize yield, one must understand the specific role of the base in the catalytic cycle. It is not merely a proton scavenger; it is a ligand-exchange promoter.
The Deprotonation Threshold
Unsubstituted pyrazoles have a
-
Weak Bases (
, ): Rely on equilibrium deprotonation. Success depends on the metal center lowering the acidity of the N-H bond upon coordination. -
Strong Bases (
, NaH): Effect complete deprotonation, forming a pyrazolide anion. This increases nucleophilicity but risks catalyst poisoning or side reactions with sensitive electrophiles (e.g., esters).
The "Cesium Effect"
Cesium carbonate (
-
Solubility: Cs+ has a larger ionic radius (1.67 Å) than K+ (1.38 Å), reducing lattice energy and increasing solubility in organic solvents like DMF and Dioxane.
-
Naked Anion: The large Cs+ cation forms looser ion pairs with the carbonate/pyrazolide anion, making the nucleophile more "naked" and reactive.[1]
Comparative Analysis by Reaction Type
Scenario A: Copper-Catalyzed Oxidative Coupling (Chan-Lam)
Target: N-arylation using Arylboronic Acids.[2]
The Verdict: Organic bases (specifically Triethylamine ) consistently yield higher than inorganic bases in mild, room-temperature protocols.
Data Comparison:
| Base | Equiv | Solvent | Yield (%) | Mechanistic Insight |
|---|
|
Data Source: Aggregated from Chan-Lam optimization studies [1][3].
Scenario B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)
Target: N-arylation using Aryl Halides.
The Verdict: Cesium Carbonate is the gold standard for functional group tolerance, while Sodium tert-butoxide is superior for unactivated substrates lacking sensitive groups.
Data Comparison:
| Base | Temp | Yield (%) | Compatibility |
|---|
|
Data Source: Comparative kinetics in Buchwald-Hartwig aminations [4][5].
Visualizing the Workflow
The following diagram illustrates the decision logic for base selection based on substrate constraints.
Figure 1: Decision Matrix for Base Selection in Pyrazole N-Arylation. Blue nodes indicate decision points; Green nodes indicate the optimized reagent choice.
Validated Experimental Protocols
Protocol A: High-Yield Chan-Lam Coupling (Organic Base)
Best for: Room temperature synthesis, open-air conditions.
-
Reagents: Pyrazole (1.0 equiv), Arylboronic acid (2.0 equiv),
(0.1 equiv). -
Base Addition: Add Triethylamine (
) (2.0 equiv) to the reaction vial. -
Solvent: Add DCM (0.1 M concentration). Note: DCM promotes higher oxygen solubility than MeOH.
-
Activation: Add 4Å molecular sieves (activated). Stir vigorously open to air (or with an
balloon) at RT for 12–24h. -
Validation: Reaction color changes from blue (
) to green ( species) and back, indicating active turnover.
Protocol B: "Cesium Effect" Buchwald-Hartwig Coupling
Best for: Challenging substrates, sterically hindered halides.
-
Reagents: Pyrazole (1.2 equiv), Aryl Halide (1.0 equiv), Pd-Catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Base Preparation: Weigh
(2.0 equiv) inside a glovebox or dry environment. Critical: is hygroscopic; wet base kills the reaction. -
Solvent: Add anhydrous 1,4-Dioxane or DMF.
-
Execution: Heat to 100°C under Argon/Nitrogen for 8–16h.
-
Workup: Filter through Celite to remove insoluble cesium salts before concentration.
Mechanistic Diagram: The Base in the Catalytic Cycle
The following diagram highlights exactly where the base intervenes in the Pd-catalyzed cycle, emphasizing the deprotonation step that facilitates transmetallation.
Figure 2: The Critical Intervention of Base in the Pd-Catalytic Cycle. The base (Red Node) drives the formation of the Pd-amido complex necessary for reductive elimination.
References
-
Optimization of Chan-Lam Coupling: Sidik, M. R. S., et al. (2025).[3][4] HKUST-1-Catalyzed Chan–Evans–Lam C–O Coupling Under Mild Conditions. ResearchGate.
-
The Cesium Effect: Dent, T. (2020).[5][6] Exploring and Quantifying the Caesium Effect I. Compunetics.
-
Base Screening in Ni-Catalyzed Coupling: Comparison of inorganic vs. organic bases in Chan-Lam type reactions. Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles. PMC.
-
Buchwald-Hartwig Base Comp
vs in heterocyclic couplings. Cesium Carbonate as a Mediated Inorganic Base in Some Organic Transformations. Academia.edu. -
Regioselectivity Studies: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. MDPI.
Sources
- 1. scribd.com [scribd.com]
- 2. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. compunetics.net [compunetics.net]
Benchmarking Next-Generation Ligands for the Cross-Coupling of Electron-Rich Heterocycles: A Comparative Guide
As a Senior Application Scientist in organometallic catalysis, I frequently consult with drug development professionals who hit a wall when attempting to functionalize five-membered, electron-rich heterocycles (e.g., pyrazoles, imidazoles, thiazoles, and pyrroles). While standard Buchwald-Hartwig amination protocols work flawlessly for simple aryl halides, applying these same conditions to electron-rich heteroaryl halides often results in stalled reactions, catalyst poisoning, or complete degradation of the starting material.
This guide objectively benchmarks the performance of next-generation dialkylbiaryl phosphine ligands, explaining the mechanistic causality behind their design and providing a self-validating experimental framework for your own laboratory.
The Mechanistic Bottleneck: Why Standard Ligands Fail
To select the correct ligand, we must first understand the causality of the failure. The cross-coupling of electron-rich heterocycles breaks down at the reductive elimination step.
When a highly electron-donating heteroaryl ring coordinates to the Palladium(II) center, it significantly increases the electron density of the metal. Because reductive elimination requires the Pd(II) center to accept electrons and reduce back to Pd(0), an already electron-rich Pd(II) intermediate is thermodynamically stabilized, drastically raising the activation energy required for the elimination to occur[1].
To overcome this, modern ligand design relies on steric push . By utilizing extremely bulky ligands, we can mechanically compress the C–Pd–N bond angle. This steric strain forces the aryl and amido groups into closer proximity, lowering the activation barrier and accelerating reductive elimination[1].
Figure 1: Catalytic cycle for the amidation of electron-rich heterocycles, highlighting the RE bottleneck.
Benchmarking Next-Generation Ligands
The Buchwald group and others have iteratively designed ligands to solve specific micro-step bottlenecks in the catalytic cycle. Below is a comparative analysis of top-tier ligands specifically evaluated for electron-rich heterocycles[2].
Quantitative Comparison Table
| Ligand System | Primary Application / Strength | Key Structural Feature | Typical Base | Relative Yield (5-Membered Het) |
| AdBrettPhos | Amidation of 5-membered heterocycles (thiazoles, pyrazoles) | Di-adamantyl groups provide extreme steric bulk to force reductive elimination. | K₃PO₄ / t-BuONa | >85% |
| AlPhos | Coupling weakly binding amines; Base-sensitive substrates | Modulates Pd-amine acidity, enabling the use of milder bases. | DBU / MTBD | 75-85% |
| GPhos | Room temperature amination of unhindered substrates | iPrO/tBuO groups block C-P rotation, stabilizing the active catalyst. | LHMDS / t-BuONa | 80-90% |
| tBuBrettPhos | Standard challenging cross-couplings (Baseline) | tert-butyl groups (Insufficient for highly electron-rich 5-membered rings). | NaOtBu | <30% (Stalls at RE) |
Data synthesized from benchmark studies on heteroaryl amidation and amination[1],[3],[4].
Figure 2: Logical decision matrix for selecting biaryl phosphine ligands based on substrate properties.
Self-Validating Experimental Protocol: Amidation of 4-Bromothiazole
To ensure trustworthiness in your workflow, do not merely run the reaction and hope for product. You must implement a self-validating system using internal standards and negative controls. This protocol uses 1[1], which is specifically engineered for five-membered heterocycles.
Materials Required
-
Electrophile: 4-Bromothiazole (1.0 equiv, 0.5 mmol)
-
Nucleophile: Benzamide (1.2 equiv, 0.6 mmol)
-
Catalyst: AdBrettPhos Pd G3 (2 mol%)
-
Base: K₃PO₄ (anhydrous, finely milled, 1.4 equiv)
-
Solvent: tert-Amyl alcohol or 1,4-Dioxane (anhydrous, degassed)
-
Internal Standard: Dodecane (0.5 equiv) — Critical for mass balance tracking.
Step-by-Step Methodology
-
Preparation of the Control (The Validation Step): Set up two identical Schlenk tubes. In Tube A (Test), use AdBrettPhos Pd G3. In Tube B (Control), use a standard first-generation ligand precatalyst (e.g., XPhos Pd G3). Causality: If Tube B fails and Tube A succeeds, you have validated that the steric bulk of the di-adamantyl group was the critical variable overcoming the reductive elimination barrier.
-
Solid Dispensing (Glovebox Recommended): To the oven-dried Schlenk tubes, add the Pd G3 precatalyst (2 mol%), benzamide (0.6 mmol), and K₃PO₄ (0.7 mmol).
-
Liquid Addition & Degassing: Seal the tubes with PTFE septa, remove from the glovebox, and connect to a Schlenk line. Add 4-bromothiazole (0.5 mmol), dodecane (0.25 mmol), and 2.0 mL of anhydrous tert-amyl alcohol via syringe. Sparge the solution with ultra-pure Argon for 10 minutes. Causality: Pd(0) intermediates are highly susceptible to oxidation; residual oxygen will irreversibly poison the catalytic cycle.
-
Reaction Initiation & Kinetic Sampling: Place the tubes in a pre-heated oil bath at 110 °C. At
, withdraw 20 µL aliquots via a micro-syringe against a positive pressure of Argon. Dilute with EtOAc, filter through a short pad of silica, and analyze via GC-FID. -
Data Interpretation (Self-Validation):
-
Scenario 1: Starting material is consumed, but no product forms (Check the dodecane ratio). This indicates hydrodehalogenation or base-mediated degradation. Switch to the AlPhos + DBU system[4].
-
Scenario 2: Starting material remains unconsumed. This indicates a failure at the oxidative addition step; ensure your aryl halide is not sterically hindered beyond the catalyst's capacity.
-
Scenario 3 (Expected): Tube A shows >85% conversion to product. Tube B stalls at <15%. The system is validated.
-
Conclusion
Coupling electron-rich, five-membered heterocycles is no longer the insurmountable challenge it was a decade ago. By understanding that the primary failure point is the thermodynamic stability of the electron-rich Pd(II) intermediate, we can rationally select ligands like AdBrettPhos to mechanically force reductive elimination, or AlPhos to modulate intermediate acidity and allow for milder bases. Always run parallel baseline controls to ensure your catalytic success is driven by rational ligand design rather than stochastic environmental factors.
References
1.1, nih.gov 2.4, acs.org 3.3, researchgate.net 4.2, acs.org
Sources
Safety Operating Guide
A Procedural Guide for the Safe Disposal of (1-Isopropyl-1H-pyrazol-3-yl)boronic Acid
This document provides a comprehensive, step-by-step guide for the proper disposal of (1-Isopropyl-1H-pyrazol-3-yl)boronic acid and related organoboron compounds. Adherence to these protocols is essential for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their safe and ethical disposal.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Table 1: Hazard Profile of Structurally Related Pyrazole Boronic Acids
| Hazard Classification | GHS Hazard Statement | Rationale and Implication for Disposal | Supporting Sources |
|---|---|---|---|
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact with the solid or solutions can cause skin irritation. All handling and disposal must be performed with appropriate chemical-resistant gloves. | [1][2] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | The compound can cause significant eye damage upon contact. Tightly fitting safety goggles or a face shield are mandatory during handling and disposal. | [1][2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Inhalation of dust from the solid compound can irritate the respiratory tract. All operations must be conducted in a certified chemical fume hood to prevent inhalation. | [1][2] |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion of the compound is harmful. This reinforces the need for strict hygiene protocols, such as washing hands thoroughly after handling. |[3][4] |
Based on this profile, all waste streams containing (1-Isopropyl-1H-pyrazol-3-yl)boronic acid, including residual amounts in containers, must be treated as hazardous waste.[5]
Personal Protective Equipment (PPE): A Non-Negotiable Prerequisite
Before initiating any disposal-related task, the following PPE is mandatory to prevent exposure.[6]
-
Eye Protection: Tightly fitting safety goggles or a face shield are required to protect against splashes or airborne dust.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for signs of degradation or puncture before use and dispose of contaminated gloves as hazardous waste.[7]
-
Protective Clothing: A laboratory coat or a chemical-resistant apron is necessary to prevent skin contact.[8]
-
Respiratory Protection: When handling the solid form or if there is a risk of generating dust, a NIOSH-approved respirator is recommended, even when working within a fume hood.[6]
All handling and disposal procedures should be performed within a certified chemical fume hood to minimize the risk of inhalation.[6] An emergency eyewash station and safety shower must be readily accessible.[1]
The Core Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of (1-Isopropyl-1H-pyrazol-3-yl)boronic acid is that it must be managed by a licensed professional waste disposal service.[7] The following steps detail the in-laboratory procedures for safely accumulating this waste for collection.
Step 1: Waste Segregation
Do not mix (1-Isopropyl-1H-pyrazol-3-yl)boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8] Improper mixing can lead to dangerous chemical reactions and complicates the disposal process for the waste management facility.[9] Boronic acid waste should be collected in its own designated, properly labeled container.[8]
Step 2: Waste Collection and Containerization
-
Solid Waste:
-
Carefully collect any solid waste, including unused or expired reagents, reaction residues, and grossly contaminated items like weighing paper or filter media.
-
Place the solid waste into a designated, wide-mouth, chemically compatible hazardous waste container with a secure, leak-proof lid.[6]
-
-
Liquid Waste:
-
Collect all solutions containing (1-Isopropyl-1H-pyrazol-3-yl)boronic acid in a designated, compatible liquid waste container.[6] Under no circumstances should this waste be poured down the drain. [5][9]
-
Use a funnel to prevent spills during transfer. The container must have a secure, vapor-tight cap.
-
-
Contaminated Labware and PPE:
-
Disposable items with trace contamination (e.g., pipette tips, gloves, vials) should be collected in a designated hazardous waste container.[4]
-
"Empty" containers that held the pure compound must be triple-rinsed with a suitable solvent (e.g., methanol, acetone). This rinsate is considered hazardous liquid waste and must be collected accordingly.[4]
-
Step 3: Labeling
Proper labeling is a critical regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[10][11] Each waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste" .[12]
-
The full chemical name: "(1-Isopropyl-1H-pyrazol-3-yl)boronic acid" . Avoid abbreviations.
-
A clear indication of the hazards (e.g., "Irritant," "Toxic"). Hazard pictograms are highly recommended.[10]
-
For liquid waste, list all components, including solvents and approximate concentrations.[8]
-
The Accumulation Start Date (the date the first drop of waste was added to the container).
Step 4: On-Site Storage and Professional Collection
Store sealed waste containers in a designated, well-ventilated hazardous waste Satellite Accumulation Area (SAA) within the laboratory.[10][12] This area must be under the control of laboratory personnel and away from incompatible materials. When the container is full or reaches the institutional time limit, it should be moved to a Central Accumulation Area (CAA) for scheduled pickup by a licensed hazardous waste disposal company.[10] Ensure all required waste manifest forms are completed accurately before the scheduled pickup.[6]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate personnel and alert your supervisor and institutional EHS department immediately.[6]
-
Contain: Prevent the spilled material from spreading or entering drains.[6]
-
Personal Protection: Don appropriate PPE, including respiratory protection if handling a solid spill.[13]
-
Cleanup:
-
Collect Waste: Place all spilled material and contaminated cleanup supplies into a suitable, labeled container for disposal as hazardous waste.[13]
-
Decontaminate: Thoroughly clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]
The Question of In-Lab Neutralization
While simple, weak inorganic acids like boric acid may sometimes be neutralized with a mild base (e.g., sodium bicarbonate) before disposal, this practice is strongly discouraged for complex organoboronic acids like (1-Isopropyl-1H-pyrazol-3-yl)boronic acid without explicit EHS approval and a validated protocol.[6][8][14] The presence of the isopropyl-pyrazole moiety introduces the risk of unknown and potentially hazardous side reactions. The safest and most compliant method is professional disposal.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (1-Isopropyl-1H-pyrazol-3-yl)boronic acid waste.
Caption: Decision workflow for the safe disposal of (1-Isopropyl-1H-pyrazol-3-yl)boronic acid waste.
References
-
How To Safely Dispose of Boric Acid. Lab Alley. Available at: [Link]
-
Safety Data Sheet for 1H-Pyrazole-4-Boronic Acid Pinacol Ester. AA BLOCKS INC. Available at: [Link]
-
How and Why to Neutralize Boric Acid. Lab Alley. Available at: [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]
-
Disposal of Chemicals in the Laboratory. Environmental Marketing Services. Available at: [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]
-
The Laboratory Standard. Vanderbilt University Medical Center. Available at: [Link]
- Method of solidifying waste slurries containing high concentrations of boric acid. Google Patents.
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead. Available at: [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. Available at: [Link]
-
OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. OSHA. Available at: [Link]
-
Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager. Available at: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. Available at: [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. Available at: [Link]
-
Key Elements of an OSHA Compliant Laboratory Safety Management Program. Medcom. Available at: [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]
- Recycling process for boron nitride. Google Patents.
-
Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]
-
Hazardous Laboratory Chemicals Disposal Guide. M.A. Armour. Available at: [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. Available at: [Link]
-
Acid Waste Neutralisation (AWN) Treatment System. BW Water. Available at: [Link]
- Chemical Waste Name or Mixtures Disposal Notes. Unknown Source. This document appears to be an internal institutional guide and a direct public link is not available.
-
A Comparison of Methods for Boron Removal From Flowback and Produced Waters. Journal of Petroleum Technology. Available at: [Link]
-
NIH Waste Disposal Guide at Bayview Campus. National Institutes of Health. Available at: [Link]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. (1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid | 1361380-69-9 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. commerceweb.govsci.com [commerceweb.govsci.com]
- 8. benchchem.com [benchchem.com]
- 9. laballey.com [laballey.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. cdn.ymaws.com [cdn.ymaws.com]
- 14. laballey.com [laballey.com]
Personal protective equipment for handling (1-Isopropyl-1H-pyrazol-3-yl)boronic acid
Executive Summary & Chemical Context
(1-Isopropyl-1H-pyrazol-3-yl)boronic acid is a functionalized heterocyclic building block primarily used in Suzuki-Miyaura cross-coupling reactions for drug discovery. While often perceived as a "mild" reagent compared to its halide counterparts, its handling requires specific protocols due to its potential for respiratory irritation and the specific risks associated with the organic solvent systems required for its solubilization.
Critical Insight: The solid itself is a moderate irritant. However, the primary safety failure point with boronic acids is not the solid handling, but the permeation of the solubilized compound through inadequate glove materials during reaction workup.
Risk Assessment & Hazard Profile
The following data dictates our PPE and engineering control choices.
Table 1: GHS Hazard Classification
| Hazard Class | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation | Direct contact with solid or high-concentration solutions causes dermatitis. |
| Eye Irritation | H319 | Causes serious eye irritation | Dust or splash can cause severe conjunctivitis. Safety glasses alone are insufficient for powder handling; goggles are preferred. |
| STOT - SE | H335 | May cause respiratory irritation | Inhalation of dust triggers mucosal inflammation. Fume hood use is mandatory. |
Personal Protective Equipment (PPE) Matrix
A. Hand Protection: The "Solvent-Carrier" Rule
Standard nitrile gloves are generally resistant to solid boronic acids. However, once dissolved, the solvent dictates the breakthrough time.
-
Scenario A: Handling Solid Powder
-
Glove Type: Standard Nitrile (4 mil / 0.1 mm).
-
Protocol: Single pair sufficient. Change immediately if punctured.
-
Logic: Solid particles do not permeate nitrile rubber actively; the risk is mechanical transfer to skin.
-
-
Scenario B: Handling Solutions (e.g., in THF, DCM, or DMF)
-
Glove Type: Extended Cuff Nitrile (minimum 6-8 mil) or Double-Gloving.
-
Protocol: If using Dichloromethane (DCM) or Tetrahydrofuran (THF), standard nitrile degrades in <5 minutes.
-
Recommendation: Wear a laminate inner liner (e.g., Silver Shield®) under nitrile if handling concentrated stock solutions in aggressive solvents.
-
B. Eye & Face Protection[1][2][3][4][5]
-
Standard Operation: Chemical Safety Goggles (indirect vented).
-
Why: Boronic acid dust is fine and electrostatic; it can bypass the side-shields of standard safety glasses.
-
-
High-Volume/Synthesis: Face Shield + Goggles.[1]
C. Respiratory Protection[4][6][7][8]
-
Primary Control: Certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).
-
Secondary (If Hood Unavailable): NIOSH N95 or P100 particulate respirator.
-
Note: A respirator does not protect against the solvent vapors often used with this chemical.
-
Operational Workflow: From Weighing to Waste
This protocol minimizes exposure and cross-contamination.
Step 1: Weighing & Transfer
-
Static Hazard: Boronic acids are often fluffy, electrostatic solids.
-
Control: Use an antistatic gun or ionizer bar inside the balance enclosure.
-
Technique: Weigh into a tared vial inside the fume hood. Do not transport open weigh boats across the lab bench.
Step 2: Reaction Setup (Solubilization)
-
Solvent Choice: Common solvents include Methanol, Ethanol, THF, or DMF.
-
Pre-Dissolution: Add solvent to the vial before transferring to the reaction vessel to prevent dust generation during addition.
Step 3: Quenching & Workup (The "Basic Wash" Technique)
-
Chemical Insight: Boronic acids are Lewis acids. Washing the organic reaction mixture with basic aqueous solution (e.g., 1M NaOH or NaHCO₃) converts the boronic acid into a water-soluble boronate salt (
). -
Safety Benefit: This effectively partitions the boronic acid residue into the aqueous waste stream, reducing the risk of handling the organic layer.
Visualized Safety Protocols
Diagram 1: Safe Handling Lifecycle
This workflow ensures containment from storage to disposal.
Caption: Operational lifecycle emphasizing dust control during weighing and chemical partitioning during workup.
Diagram 2: Emergency Response Decision Tree
Immediate actions for spill or exposure events.
Caption: Decision logic for containment and first aid. Note: Never sweep dry boronic acid dust.
Waste Disposal Protocol
Disposal must align with local EHS regulations.[2] Do not dispose of down the drain.
-
Aqueous Waste: The basic wash layers (containing the boronate salt) should be pH-adjusted to neutral (pH 6-8) if required by local policy, or disposed of in the Aqueous Basic Waste stream.
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels must go into Hazardous Solid Waste .
-
Organic Waste: The reaction mother liquor goes to Halogenated or Non-Halogenated Organic Waste , depending on the solvent used (e.g., DCM = Halogenated).
References
-
PubChem. (n.d.). (1-Isopropyl-1H-pyrazol-3-yl)boronic acid Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
